molecular formula C17H20F3N3O3S B12367525 D-threo-PPMP

D-threo-PPMP

Número de catálogo: B12367525
Peso molecular: 403.4 g/mol
Clave InChI: INOLLUIRXPMSCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-threo-PPMP is a useful research compound. Its molecular formula is C17H20F3N3O3S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H20F3N3O3S

Peso molecular

403.4 g/mol

Nombre IUPAC

3-methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid

InChI

InChI=1S/C17H20F3N3O3S/c1-9(7-13(24)25)6-10(2)14-12(4-5-27-14)21-16(26)11-8-23(3)22-15(11)17(18,19)20/h4-5,8-10H,6-7H2,1-3H3,(H,21,26)(H,24,25)

Clave InChI

INOLLUIRXPMSCU-UHFFFAOYSA-N

SMILES canónico

CC(CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C)CC(=O)O

Origen del producto

United States

Foundational & Exploratory

D-threo-PPMP: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This inhibition leads to a significant alteration in cellular sphingolipid metabolism, resulting in the depletion of downstream glycosphingolipids and the potential accumulation of the substrate, ceramide. These changes trigger a cascade of downstream cellular events, including the induction of apoptosis and autophagy, and the reversal of multidrug resistance in cancer cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80). By mimicking the structure of ceramide, this compound binds to the active site of GCS, preventing the transfer of glucose from UDP-glucose to ceramide. This primary action initiates a cascade of downstream effects.

Biochemical Consequences of GCS Inhibition
  • Depletion of Glucosylceramide and Downstream Glycosphingolipids: The most direct consequence of GCS inhibition is the reduced synthesis of glucosylceramide, the precursor for the majority of glycosphingolipids, including lactosylceramide, globosides, and gangliosides.

  • Accumulation of Ceramide: The blockage of ceramide's conversion to glucosylceramide can lead to an accumulation of intracellular ceramide. Ceramide is a critical bioactive lipid involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest.

Quantitative Data

The inhibitory effects of this compound on GCS activity and its downstream consequences on cell physiology have been quantified in numerous studies. The following tables summarize key quantitative data.

ParameterCell Line / SystemValueReference
IC50 for GCS Inhibition MDCK cell homogenates0.5 µM
K562 human leukemia cells~1 µM
B16 melanoma cellsNot specified
Inhibition of GCS Activity MDCK cell homogenates70% inhibition at 20 µM
Mouse liver microsomes41% inhibition at 20 µM
Mouse brain homogenates62% inhibition at 20 µM
Effect on MDR1 Expression KB-V0.01 cells70% decrease with 10 µM for 72h
MCF-7-AdrR cells58% decrease with 5.0 µM for 4 days
84% decrease with 10 µM for 7 days
Effect on Cell Growth MDCK kidney epithelial cells70% reduction at 20 µM
Effect on DNA Synthesis MDCK kidney epithelial cellsSignificant inhibition at 3 µM

Table 1: Quantitative Effects of this compound on GCS Activity and Cellular Parameters.

Signaling Pathways Modulated by this compound

The primary action of this compound on GCS triggers a complex network of downstream signaling events, primarily driven by the altered balance of cellular sphingolipids.

Ceramide-Mediated Apoptosis

The accumulation of ceramide is a key driver of the pro-apoptotic effects of this compound. Ceramide can activate several signaling cascades leading to programmed cell death.

Ceramide_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GCS Glucosylceramide Synthase (GCS) GlcCer Glucosylceramide GCS->GlcCer Blocks Conversion Ceramide Ceramide JNK_SAPK JNK/SAPK Pathway Ceramide->JNK_SAPK Activates Akt_inhibition Ceramide->Akt_inhibition Inhibits PPMP This compound PPMP->GCS Inhibits Caspase_Activation Caspase Activation JNK_SAPK->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Akt Akt (pro-survival)

Caption: Ceramide-Mediated Apoptosis Pathway Induced by this compound.

Autophagy Induction

Inhibition of GCS by this compound has also been shown to stimulate autophagy, a cellular process of self-degradation of cellular components. This can be a survival mechanism under stress or a pathway to cell death.

Autophagy_Induction_Pathway cluster_membrane Cellular Response cluster_cytosol Downstream Effects GCS_Inhibition GCS Inhibition by this compound Ceramide_Accumulation Ceramide Accumulation GCS_Inhibition->Ceramide_Accumulation ER_Stress ER Stress Ceramide_Accumulation->ER_Stress Induces Autophagy_Flux Increased Autophagy Flux ER_Stress->Autophagy_Flux Leads to Neuron_Survival Neuronal Survival (under certain conditions) Autophagy_Flux->Neuron_Survival

Caption: Autophagy Induction Pathway following GCS Inhibition by this compound.

Reversal of Multidrug Resistance (MDR)

A significant application of this compound is in overcoming multidrug resistance in cancer cells. This is primarily achieved through the downregulation of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump.

MDR_Reversal_Pathway cluster_inhibition Inhibition cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome PPMP This compound GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits cSrc cSrc GCS->cSrc Downregulates activity of beta_catenin β-catenin cSrc->beta_catenin Regulates MDR1_promoter MDR1 Gene Promoter beta_catenin->MDR1_promoter Inhibits transcription from MDR1_expression Decreased MDR1 Expression MDR1_promoter->MDR1_expression Pgp Decreased P-glycoprotein (P-gp) MDR1_expression->Pgp Drug_Efflux Reduced Drug Efflux Pgp->Drug_Efflux Chemosensitivity Increased Chemosensitivity Drug_Efflux->Chemosensitivity

Caption: Signaling Pathway for the Reversal of Multidrug Resistance by this compound.

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the enzymatic activity of GCS in the presence and absence of this compound.

Principle: The assay quantifies the transfer of radiolabeled glucose from UDP-[¹⁴C]glucose to a ceramide acceptor.

General Protocol:

  • Preparation of Cell Lysates/Microsomes: Homogenize cells or tissues in a suitable buffer and prepare a microsomal fraction by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate/microsomes, a ceramide substrate (e.g., C6-NBD-ceramide), UDP-[¹⁴C]glucose, and varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.

  • Separation and Quantification: Separate the radiolabeled glucosylceramide from the unreacted UDP-[¹⁴C]glucose using thin-layer chromatography (TLC).

  • Analysis: Quantify the amount of radiolabeled glucosylceramide using a phosphorimager or by scraping the corresponding TLC spot and performing liquid scintillation counting. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for MDR1 (P-glycoprotein) Expression

This technique is used to detect and quantify the levels of P-glycoprotein in cells treated with this compound.

General Protocol:

  • Cell Lysis: Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in P-glycoprotein expression.

Conclusion

This compound is a valuable research tool for studying the roles of glycosphingolipids in various cellular processes. Its primary mechanism of action, the inhibition of glucosylceramide synthase, leads to a cascade of well-defined downstream effects, including the induction of apoptosis and autophagy, and a notable ability to reverse multidrug resistance in cancer cells. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting glycosphingolipid metabolism. The provided signaling pathway diagrams offer a visual framework for understanding the complex molecular interactions modulated by this potent inhibitor. Further research into the nuanced effects of this compound in different cellular contexts will continue to uncover its full therapeutic and scientific value.

D-threo-PPMP: A Technical Guide to its Application in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide, a precursor for most glycosphingolipids. This targeted inhibition makes this compound a valuable research tool for investigating the multifaceted roles of glycosphingolipids and their metabolic pathways in a range of cellular processes and disease models. Primarily, this compound is utilized in preclinical research to study and potentially overcome multidrug resistance (MDR) in cancer and to explore the modulation of autophagy in neurological contexts. Its mechanism of action centers on the accumulation of intracellular ceramide and the depletion of downstream glycosphingolipids, which in turn impacts critical signaling pathways, including the Akt/mTOR pathway.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase, effectively blocking the conversion of ceramide to glucosylceramide. This inhibition leads to two primary cellular consequences:

  • Ceramide Accumulation: The blockage of its conversion leads to an increase in intracellular levels of ceramide, a bioactive lipid known to be involved in cell signaling pathways that regulate apoptosis, cell growth, and differentiation.

  • Glycosphingolipid Depletion: The synthesis of most glycosphingolipids is halted, leading to a reduction in their cellular concentration. This has significant implications for the structure and function of cell membranes, as well as for signaling events mediated by these lipids.

Key Research Applications

Reversal of Multidrug Resistance in Cancer

A significant application of this compound is in the study of multidrug resistance, a major obstacle in cancer chemotherapy. Overexpression of P-glycoprotein (P-gp), encoded by the MDR1 gene, is a common mechanism of MDR, as it actively effluxes chemotherapeutic drugs from cancer cells.

Research has demonstrated that this compound can down-regulate the expression of P-glycoprotein, thereby re-sensitizing resistant cancer cells to cytotoxic agents. For instance, treatment of multidrug-resistant KB-V0.01 human oral cancer cells with this compound has been shown to significantly decrease the expression of MDR1.[1][2]

Quantitative Data on this compound in Multidrug Resistance:

Cell LineCompoundConcentrationIncubation TimeEffectReference
KB-V0.01This compound10 µM72 hours70% decrease in MDR1 expression[1][2]
Induction of Autophagy in Neurons

This compound is a valuable tool for investigating the role of autophagy in neuronal health and disease. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in various neurodegenerative disorders.

Studies have shown that by inhibiting glucosylceramide synthase, this compound can stimulate autophagy flux in neurons.[3] This effect is mediated through the inhibition of the Akt/mTOR signaling pathway, a key regulator of autophagy.

Quantitative Data on this compound in Autophagy Induction:

Cell TypeCompoundConcentrationEffectReference
Primary NeuronsDL-threo-PPMPNot specifiedEnhances autophagy flux[3]

Signaling Pathways Affected by this compound

The primary signaling pathway modulated by this compound is the PI3K/Akt/mTOR pathway . By inhibiting glucosylceramide synthase, this compound leads to a reduction in the phosphorylation of Akt and its downstream effector, the ribosomal protein S6 kinase (S6K). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism for the induction of autophagy.

Diagram of this compound's Effect on the Akt/mTOR Pathway:

G cluster_inhibition Inhibitory Effect PPMP This compound GCS Glucosylceramide Synthase (GCS) PPMP->GCS GlcCer Glucosylceramide GCS->GlcCer Ceramide Ceramide Ceramide->GCS Akt Akt mTOR mTOR Akt->mTOR S6K S6 Kinase mTOR->S6K activates Autophagy Autophagy mTOR->Autophagy inhibits CellGrowth Cell Growth & Survival S6K->CellGrowth promotes

Caption: this compound inhibits GCS, leading to reduced Akt/mTOR signaling and autophagy induction.

Experimental Protocols

Western Blot Analysis of P-glycoprotein (MDR1) Expression

This protocol is a general guideline for assessing the effect of this compound on P-glycoprotein expression in cancer cell lines.

a. Cell Culture and Treatment:

  • Seed multidrug-resistant cancer cells (e.g., KB-V0.01) in appropriate culture medium.

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).

b. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA or Bradford assay.

c. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a suitable percentage polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219 monoclonal antibody) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalize P-glycoprotein band intensity to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Western Blot Analysis:

G A Cell Culture & Treatment with this compound B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Caption: Workflow for analyzing P-glycoprotein expression after this compound treatment.

Autophagy Flux Assay in Neurons (LC3 Turnover)

This protocol provides a general method to measure autophagy flux in primary neurons treated with this compound.

a. Neuronal Culture and Treatment:

  • Culture primary neurons (e.g., cortical or hippocampal neurons) on appropriate substrates.

  • Treat mature neurons with this compound at the desired concentration and for the desired time.

  • In parallel, treat a set of neurons with this compound in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.

b. Protein Extraction and Western Blotting:

  • Follow the protein extraction and Western blotting procedures as described in the previous protocol.

  • Use a primary antibody specific for LC3. Two bands will be detected: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • The amount of LC3-II is indicative of the number of autophagosomes. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.

Logical Relationship for Autophagy Flux Measurement:

G cluster_0 Condition 1: this compound cluster_1 Condition 2: this compound + Lysosomal Inhibitor a Basal LC3-II Level c Autophagic Flux b Accumulated LC3-II Level b->c Difference indicates

Caption: Autophagic flux is determined by the accumulation of LC3-II with lysosomal inhibition.

Conclusion

This compound is a powerful pharmacological tool for elucidating the roles of glucosylceramide synthase and glycosphingolipid metabolism in health and disease. Its ability to modulate critical cellular processes such as multidrug resistance and autophagy makes it an indispensable compound in the fields of oncology and neuroscience research. The provided data and protocols serve as a foundational guide for researchers and drug development professionals seeking to utilize this compound in their preclinical investigations.

References

D-threo-PPMP Glucosylceramide Synthase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This crucial step is the gateway to the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to the depletion of downstream GSLs and an accumulation of the substrate, ceramide. These alterations in lipid composition have profound effects on cellular processes, including signaling, proliferation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the core principles of this compound-mediated GCS inhibition, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of sphingolipid biology, cancer research, and drug development.

Introduction to Glucosylceramide Synthase and this compound

Glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase) is an integral membrane protein that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of a vast array of complex glycosphingolipids, which are essential components of cellular membranes and are involved in a multitude of cellular functions.

This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of GCS.[1] Its D-threo stereoisomer is the biologically active form.[2] Inhibition of GCS by this compound has become a critical tool for studying the roles of glycosphingolipids and ceramide in various physiological and pathological processes.

Quantitative Data on this compound Efficacy

The inhibitory potency of PPMP on GCS activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the efficacy of the inhibitor. It is important to distinguish between the racemic mixture (DL-threo-PPMP) and the active enantiomer (this compound) as their potencies can differ.

CompoundParameterValueCell Line/SystemReference
DL-threo-PPMPIC502 - 20 µMNot Specified[3]
D-threo-P4 (a PPMP analog)IC500.5 µMMDCK cell homogenates[2]
D-threo-p-methoxy-P4IC500.2 µMMDCK cell homogenates[2]
D-threo-4'-hydroxy-P4IC5090 nMMDCK cell homogenates[2]

Table 1: Inhibitory Potency of PPMP and its Analogs on Glucosylceramide Synthase.

The inhibition of GCS by this compound leads to significant changes in the cellular lipid profile. Specifically, a decrease in glucosylceramide and downstream glycosphingolipids is observed, accompanied by an increase in various ceramide species.

TreatmentLipid SpeciesChangeCell LineReference
10 µM PPMP (4h)Glucosylceramide (18:0)Significant ReductionGiardia lamblia[4]
10 µM PPMP (4h)Glucosylceramide (20:0)Significant ReductionGiardia lamblia[4]
10 µM PPMPCeramideIncreaseGiardia lamblia[5]
40 µM D-PDMPGM3 Ganglioside77.7% ReductionHepG2 cells[6]
1 µM D-EtDO-P4GM3 Ganglioside81.9% ReductionHepG2 cells[6]

Table 2: Effect of GCS Inhibition on Cellular Lipid Levels. D-PDMP and D-EtDO-P4 are analogs of this compound.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method to measure GCS activity in cultured cells using a fluorescent ceramide analog.

Materials:

  • Cultured cells

  • RPMI-1640 medium with 10% FBS

  • RPMI-1640 medium with 1% BSA

  • 7-nitro-2,1,3-benzoxadiazole (NBD) C6-ceramide complexed to BSA

  • Chloroform/methanol (1:1, v/v)

  • HPLC system with a normal-phase silica (B1680970) column and fluorescence detector

  • Solvent A: chloroform/methanol/ortho-phosphoric acid (80:20:0.1, v/v/v)

  • Solvent B: chloroform/methanol/H2O/ortho-phosphoric acid (60:34:6:0.1, v/v/v/v)

Procedure:

  • Seed cells in 35-mm dishes and grow for 24 hours in RPMI-1640 medium with 10% FBS.

  • Replace the medium with RPMI-1640 containing 1% BSA and 2.0 µM NBD C6-ceramide.

  • Incubate the cells for 2 hours at 37°C.

  • Extract cellular lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • Reconstitute the dried lipid extract in chloroform/methanol (1:1, v/v).

  • Inject a portion of the lipid extract onto the HPLC system.

  • Elute NBD sphingolipids using a linear gradient of Solvent A and Solvent B.

  • Detect the fluorescent lipids using a fluorescence detector (excitation λ = 470 nm, emission λ = 530 nm).

  • Quantify the amount of NBD glucosylceramide produced by comparing to a standard curve.

  • Normalize the GCS activity to the total cellular protein content.[3]

Quantification of Ceramide and Glucosylceramide by HPTLC

This protocol provides a general method for the separation and visualization of ceramides (B1148491) and glucosylceramides using high-performance thin-layer chromatography (HPTLC).

Materials:

  • Lipid extracts from cells or tissues

  • HPTLC silica gel 60 plates

  • Developing solvent: chloroform/methanol/water (e.g., 65:25:4, v/v/v)

  • Visualization reagent: Orcinol–sulfuric acid or copper sulfate (B86663) in phosphoric acid

  • Heating plate or oven

  • Densitometer for quantification (optional)

Procedure:

  • Spot the lipid extracts onto the HPTLC plate.

  • Develop the plate in a chromatography tank containing the developing solvent.

  • After the solvent front reaches the desired height, remove the plate and dry it completely.

  • For visualization, spray the plate with the chosen reagent.

  • Heat the plate at a specific temperature (e.g., 120°C) for a defined time to allow for color development.

  • Ceramide and glucosylceramide bands can be identified by comparing their migration distance to known standards.

  • Quantification can be performed by densitometry, comparing the intensity of the sample bands to a standard curve.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cultured cells in a 96-well plate

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Signaling Pathways Modulated by this compound

Inhibition of GCS by this compound leads to the accumulation of ceramide, a bioactive lipid known to be a key player in various signaling cascades, most notably apoptosis and autophagy.

Apoptosis Induction

Ceramide accumulation is a well-established trigger for apoptosis. One of the proposed mechanisms involves the activation of the extrinsic apoptotic pathway.

GCS_Inhibition_Apoptosis D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Utilizes GlcCer Glucosylceramide Depletion GCS->GlcCer Synthesizes Caspase8 Caspase-8 Activation Ceramide->Caspase8 Induces Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

Autophagy Induction

Ceramide accumulation can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is often mediated through the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.

GCS_Inhibition_Autophagy D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Utilizes Akt Akt Ceramide->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates ULK1 ULK1 Complex Activation mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates

Caption: this compound-induced autophagy pathway.

Experimental Workflow

A typical experimental workflow to investigate the effects of this compound on a specific cell line is outlined below.

Experimental_Workflow Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Lipid_Analysis Lipid Analysis (HPTLC/MS) Lipid_Extraction->Lipid_Analysis Lipid_Analysis->Data_Analysis Apoptosis_Assay Apoptosis Assay (Caspase Activity) Protein_Analysis->Apoptosis_Assay Autophagy_Assay Autophagy Assay (LC3 Puncta) Protein_Analysis->Autophagy_Assay Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of glycosphingolipid and ceramide biology. Its specific inhibition of GCS allows for the controlled manipulation of cellular lipid composition, providing insights into the roles of these molecules in a wide range of cellular processes. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex cellular responses to GCS inhibition. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases, including cancer.

References

The Genesis of a Glycosphingolipid Synthesis Inhibitor: A Technical History of D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the intricate world of sphingolipid metabolism held its secrets close. These complex lipids, once thought to be mere structural components of cell membranes, are now recognized as critical signaling molecules governing a vast array of cellular processes, from proliferation and differentiation to apoptosis and autophagy. A pivotal tool in unraveling these functions has been the development of specific inhibitors that can dissect the complex metabolic pathways. This technical guide delves into the discovery and history of one such seminal inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent and specific inhibitor of glucosylceramide synthase (GCS).

The Dawn of Glucosylceramide Synthase Inhibition: The PDMP Era

The story of this compound begins with its predecessor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP). In the late 1980s and early 1990s, researchers sought to understand the biological roles of glycosphingolipids. A key enzyme in their biosynthesis is glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.

A pioneering team of researchers, including Jin-ichi Inokuchi and Norman S. Radin, synthesized and characterized PDMP as a potent inhibitor of GCS. This synthetic ceramide analog opened the door to studying the downstream effects of depleting cells of their glucosphingolipids. Early studies with PDMP demonstrated its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, establishing a crucial link between glycosphingolipid metabolism and cell fate.

The Evolution to PPMP: Enhancing Potency and Cellular Uptake

While PDMP was a groundbreaking tool, the quest for more potent and effective inhibitors continued. In 1992, a pivotal paper by Akira Abe, Jin-ichi Inokuchi, James A. Shayman, and their colleagues detailed the synthesis and evaluation of a series of PDMP homologs with varying N-acyl chain lengths.[1] This systematic investigation revealed a crucial structure-activity relationship: the length of the fatty acid chain significantly impacted the inhibitor's efficacy in intact cells.

The study showed that while longer-chain homologs did not exhibit dramatically different inhibitory power in in vitro enzyme assays with cell homogenates and microsomes, they were markedly more effective at inhibiting glucosylceramide synthesis, cell growth, and DNA synthesis in cultured Madin-Darby canine kidney (MDCK) cells.[1] This enhanced cellular activity was attributed to the increased hydrophobicity of the longer acyl chains, which facilitated greater uptake of the inhibitor by the cells.[1] Among the synthesized homologs, the palmitoyl (B13399708) (C16) derivative, named PPMP, emerged as a particularly potent inhibitor.

Stereospecificity: The Importance of the D-threo Isomer

Further research elucidated the critical importance of stereochemistry for the inhibitory activity of these compounds. The 1-phenyl-2-amino-3-morpholino-1-propanol backbone of PDMP and PPMP has two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. It was demonstrated that the biological activity resided almost exclusively in the D-threo isomer. This stereospecificity highlighted the precise molecular recognition between the inhibitor and the active site of the glucosylceramide synthase enzyme.

Mechanism of Action: A Competitive Inhibitor of Glucosylceramide Synthase

This compound acts as a competitive inhibitor of glucosylceramide synthase. Its structure mimics that of the natural substrate, ceramide, allowing it to bind to the active site of the enzyme. By occupying the active site, this compound prevents the binding of ceramide and thus blocks the synthesis of glucosylceramide. This inhibition leads to the depletion of downstream glycosphingolipids and an accumulation of the substrate, ceramide.

dot

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs D_threo_PPMP This compound D_threo_PPMP->GCS Competitive Inhibition

Caption: Mechanism of this compound action.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system, including the source of the enzyme and the assay conditions.

Inhibitor System IC50 / % Inhibition Reference
DL-threo-PPMPMDCK cell homogenates70% inhibition at 20 µM[2]
DL-threo-PPMPMouse liver microsomes41% inhibition at 20 µM[2]
DL-threo-PPMPMouse brain homogenates62% inhibition at 20 µM[2]
This compoundMDCK kidney epithelial cells70% reduction in cell growth at 20 µM[3]
This compoundMDCK kidney epithelial cellsSignificant inhibition of DNA synthesis at 3 µM[3]

Experimental Protocols

General Synthetic Approach for this compound Analogs

dot

Start Chiral Precursor Intermediate1 Formation of 1-phenyl-2-amino-3-morpholino-1-propanol backbone Start->Intermediate1 Intermediate2 Acylation with Palmitoyl Chloride Intermediate1->Intermediate2 Mixture Mixture of Stereoisomers Intermediate2->Mixture Purification Chiral Chromatography Mixture->Purification Final This compound Purification->Final

Caption: General synthetic workflow for this compound.

Glucosylceramide Synthase Activity Assay

The activity of glucosylceramide synthase and the inhibitory effect of this compound are commonly measured using an in vitro enzyme assay. A widely used method involves the use of a radiolabeled substrate, typically UDP-[14C]glucose, and a ceramide acceptor.

Principle: The assay measures the incorporation of radiolabeled glucose from UDP-[14C]glucose into glucosylceramide, catalyzed by GCS in a sample (e.g., cell homogenate or microsomal fraction). The product, [14C]glucosylceramide, is then separated from the unreacted UDP-[14C]glucose and quantified by liquid scintillation counting.

General Protocol Outline:

  • Preparation of Enzyme Source:

    • Cells or tissues are homogenized in a suitable buffer.

    • Microsomal fractions, which are enriched in GCS, can be prepared by differential centrifugation.

  • Assay Mixture Preparation:

    • The reaction mixture typically contains:

      • Buffer (e.g., Tris-HCl) at an optimal pH.

      • Detergent (e.g., Triton X-100) to solubilize the lipid substrates.

      • Ceramide (or a short-chain, more soluble analog) as the acceptor substrate, often presented in liposomes.

      • UDP-[14C]glucose as the glucose donor.

      • The enzyme preparation.

      • For inhibition studies, varying concentrations of this compound are included.

  • Enzyme Reaction:

    • The reaction is initiated by adding the enzyme preparation to the pre-warmed assay mixture.

    • The mixture is incubated at 37°C for a defined period.

  • Reaction Termination and Product Extraction:

    • The reaction is stopped by adding a mixture of chloroform (B151607) and methanol.

    • The lipids, including the newly synthesized [14C]glucosylceramide, are extracted into the organic phase.

  • Product Separation and Quantification:

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The spot corresponding to glucosylceramide is identified using standards.

    • The radioactivity in the glucosylceramide spot is quantified using a scintillation counter.

Downstream Signaling Effects of GCS Inhibition by this compound

The inhibition of GCS by this compound has profound effects on cellular signaling, primarily due to the resulting accumulation of ceramide and depletion of complex glycosphingolipids. Ceramide is a potent bioactive lipid that can trigger two major cellular pathways: apoptosis (programmed cell death) and autophagy (a cellular recycling process).

Ceramide-Induced Apoptosis

Ceramide accumulation is a well-established trigger of apoptosis. The signaling cascade is complex and can involve multiple pathways.

dot

PPMP This compound GCS GCS PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to MAPK MAPK Pathways (e.g., JNK, p38) Ceramide->MAPK Mitochondria Mitochondria Ceramide->Mitochondria MAPK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-induced apoptosis pathway.

Ceramide-Induced Autophagy

Ceramide can also induce autophagy, a process that can either promote cell survival or, under certain conditions, lead to a form of programmed cell death. The regulation of autophagy by ceramide is complex and involves the interplay of several key signaling molecules.

dot

PPMP This compound GCS GCS PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to mTORC1 mTORC1 Ceramide->mTORC1 Inhibits Beclin1_Bcl2 Beclin 1-Bcl-2 Complex Ceramide->Beclin1_Bcl2 Promotes Dissociation Autophagy Autophagy mTORC1->Autophagy Inhibits Beclin1 Free Beclin 1 Beclin1_Bcl2->Beclin1 PI3KC3 PI3KC3 Complex Activation Beclin1->PI3KC3 Autophagosome Autophagosome Formation PI3KC3->Autophagosome Autophagosome->Autophagy

Caption: Ceramide-induced autophagy pathway.

Conclusion: An Enduring Legacy in Sphingolipid Research

The discovery and development of this compound represent a landmark achievement in the field of sphingolipid research. From its origins as a more potent analog of PDMP, this compound has become an indispensable tool for scientists worldwide. Its ability to specifically inhibit glucosylceramide synthase has allowed for the detailed investigation of the myriad roles of glycosphingolipids in cellular function and disease. The insights gained from the use of this compound continue to shape our understanding of complex biological processes and pave the way for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

D-threo-PPMP Signaling Pathway Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to the depletion of downstream GSLs and a concurrent accumulation of the substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, apoptosis, and signaling, making this compound a valuable tool for research and a potential therapeutic agent in oncology and other fields. This guide provides a comprehensive overview of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action

This compound acts as a structural analog of ceramide, competitively inhibiting glucosylceramide synthase.[1] This inhibition blocks the conversion of ceramide to glucosylceramide, the precursor for a vast array of complex glycosphingolipids. The consequences of this enzymatic blockade are twofold: a decrease in the cellular levels of glucosylceramide and its downstream derivatives, and an accumulation of ceramide. Ceramide itself is a bioactive lipid second messenger known to be involved in the regulation of cellular processes such as apoptosis, cell cycle arrest, and senescence.

Quantitative Data on this compound Activity

The efficacy of this compound as a glucosylceramide synthase inhibitor and its impact on cell viability have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: IC50 Values for Glucosylceramide Synthase Inhibition
Compound IC50 (µM)
DL-threo-PPMP2 - 20
D-threo-P4 (a PPMP analog)0.5 (in MDCK cell homogenates)
D-threo-p-methoxy-P40.2 (in MDCK cell homogenates)

Data sourced from multiple studies, individual results may vary based on experimental conditions.[2][3]

Table 2: Effects of this compound on Cell Growth and Viability
Cell Line Concentration (µM) Effect
MDCK kidney epithelial cells2070% reduction in cell growth
MDCK kidney epithelial cells3Significant inhibition of DNA synthesis
KB-V0.01 cells1070% decrease in MDR1 expression (after 72h)

Data reflects in vitro studies and highlights the dose-dependent effects of this compound.[4][5]

Table 3: Ceramide Accumulation Following this compound Treatment
Cell Line Treatment Conditions Fold Increase in Ceramide
HeLa Cells24 hours with PPMP~8-fold (C16-ceramide)
HeLa Cells24 hours with PPMP~10-fold (C22-ceramide)
HeLa Cells24 hours with PPMP~4-fold (C20-ceramide)

Quantitative analysis of specific ceramide species reveals significant accumulation upon GCS inhibition.[6]

Signaling Pathways Modulated by this compound

The primary effect of this compound is the inhibition of glucosylceramide synthase, which initiates a cascade of downstream cellular events. The accumulation of ceramide is a key trigger for the induction of apoptosis.

D_threo_PPMP_Signaling_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Caspase_Activation Caspase Activation Ceramide->Caspase_Activation GlcCer Glucosylceramide GCS->GlcCer Product GSLs Glycosphingolipids GlcCer->GSLs PPMP This compound PPMP->GCS Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Experimental_Workflow cluster_planning Experimental Design cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation Start Select Cancer Cell Line Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V Assay) Treatment->Apoptosis GCS_Activity GCS Activity Assay Treatment->GCS_Activity Lipid_Analysis Sphingolipid Analysis (TLC / LC-MS) Treatment->Lipid_Analysis Data_Quant Quantify Results (IC50, % Apoptosis, etc.) Viability->Data_Quant Apoptosis->Data_Quant GCS_Activity->Data_Quant Lipid_Analysis->Data_Quant Pathway_Analysis Pathway & Mechanism Elucidation Data_Quant->Pathway_Analysis Conclusion Conclusion & Future Directions Pathway_Analysis->Conclusion

References

The Role of D-threo-PPMP in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to a significant reduction in the cellular levels of GSLs and a concurrent accumulation of ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, apoptosis, and autophagy, making this compound a valuable tool in cancer research, neurobiology, and the development of therapies for lysosomal storage disorders. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed experimental protocols for its use.

Mechanism of Action

This compound is a synthetic analog of ceramide.[1] Its D-threo isomeric form exhibits the highest biological activity, potently inhibiting glucosylceramide synthase (GCS).[2] The inhibition of GCS blocks the conversion of ceramide to glucosylceramide, the precursor for the synthesis of a vast array of downstream glycosphingolipids, including lactosylceramide, globosides, and gangliosides.[3] This blockade results in two primary metabolic consequences: the depletion of cellular glycosphingolipids and the accumulation of the substrate, ceramide.[3]

Quantitative Data: Inhibitory Activity of this compound and its Analogs

The inhibitory potency of this compound and its related compounds on glucosylceramide synthase varies depending on the specific analog, the cell type, and the assay conditions. The following table summarizes key quantitative data from various studies.

CompoundSystemIC50 ValueReference
DL-threo-PPMPGlucosylceramide synthase2 - 20 µM[1]
D-threo-p-methoxy-P4MDCK cell homogenates0.2 µM
D-threo-4'-hydroxy-P4MDCK cell homogenates90 nM
D-threo-3',4'-ethylenedioxy-P4MDCK cell homogenates100 nM
D-threo-PDMPGlucosylceramide synthase5 µM[2]
This compound (10 µM)KB-V0.01 cells70% decrease in MDR1 expression after 72h[1]
DL-threo-PPMP (20 µM)MDCK cell homogenates70% inhibition[4]
DL-threo-PPMP (20 µM)Mouse liver microsomes41% inhibition[4]
DL-threo-PPMP (20 µM)Mouse brain homogenates62% inhibition[4]
DL-threo-PPMPLate ring-stage P. falciparum growth0.85 µM[4]

Impact on Cellular Signaling Pathways

The perturbation of sphingolipid metabolism by this compound triggers a cascade of downstream signaling events, primarily driven by the depletion of GSLs and the accumulation of ceramide.

Sphingolipid Metabolism Pathway

This compound directly inhibits glucosylceramide synthase, a critical enzyme in the sphingolipid metabolic pathway. This leads to a buildup of ceramide and a reduction in the synthesis of downstream glycosphingolipids.

Sphingolipid_Metabolism Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP-Glucose Glucosylceramide Glucosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide UDP-Galactose Complex_GSLs Complex Glycosphingolipids Lactosylceramide->Complex_GSLs Further Glycosylation GCS->Glucosylceramide PPMP This compound PPMP->GCS

This compound inhibits Glucosylceramide Synthase.
Ceramide-Induced Apoptosis

The accumulation of ceramide, a known pro-apoptotic lipid, is a major consequence of this compound treatment. Ceramide can induce apoptosis through both caspase-dependent and -independent pathways.

Apoptosis_Pathway PPMP This compound GCS_inhibition GCS Inhibition PPMP->GCS_inhibition Ceramide_accumulation Ceramide Accumulation GCS_inhibition->Ceramide_accumulation Mitochondria Mitochondria Ceramide_accumulation->Mitochondria Mitochondrial Dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates Autophagy_ER_Stress_Pathway PPMP This compound GCS_inhibition GCS Inhibition PPMP->GCS_inhibition Ceramide_accumulation Ceramide Accumulation GCS_inhibition->Ceramide_accumulation ER_Stress ER Stress Ceramide_accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Expression UPR->CHOP Autophagy Autophagy CHOP->Autophagy LC3 LC3-I to LC3-II Conversion Autophagy->LC3 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture Treatment 3. Treat Cells with This compound Cell_Culture->Treatment PPMP_Prep 2. Prepare this compound Stock Solution PPMP_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Lipid_Extraction 4b. Lipid Extraction Treatment->Lipid_Extraction Protein_Extraction 4c. Protein Extraction Treatment->Protein_Extraction Lipid_Analysis 5a. Sphingolipid Quantification (HPLC/MS) Lipid_Extraction->Lipid_Analysis Apoptosis_Assay 5b. Apoptosis Assays (Caspase Activity, Western Blot) Protein_Extraction->Apoptosis_Assay Autophagy_Assay 5c. Autophagy Analysis (Western Blot for LC3) Protein_Extraction->Autophagy_Assay

References

D-threo-PPMP as a Chemical Probe for Glucosylceramide Synthase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent and specific inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a diverse class of lipids implicated in numerous cellular processes, including cell growth, differentiation, signal transduction, and multidrug resistance in cancer. This compound serves as an invaluable chemical probe for elucidating the multifaceted roles of GCS and GSLs in health and disease. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory effects, outlines key experimental protocols for its use, and visualizes the associated signaling pathways.

Introduction: The Significance of Glucosylceramide Synthase

Glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80) catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.[1] This enzymatic reaction is crucial as it sits (B43327) at a critical metabolic branch point. The substrate, ceramide, is a pro-apoptotic signaling molecule, while the product, glucosylceramide (GlcCer), is the precursor for a vast array of complex GSLs that are generally associated with cell survival and proliferation.[2] Consequently, the activity of GCS can significantly influence a cell's fate.

Elevated GCS activity and the subsequent increase in GSL levels have been correlated with various pathological conditions, most notably cancer progression and the development of multidrug resistance (MDR).[3] GCS overexpression has been observed in numerous cancer cell lines and patient tumors, where it contributes to resistance to chemotherapy by converting pro-apoptotic ceramide into anti-apoptotic GlcCer and its derivatives.[3] This makes GCS a compelling target for therapeutic intervention and underscores the need for specific chemical probes to investigate its function.

This compound: A Potent and Specific GCS Inhibitor

This compound is a synthetic analog of ceramide that acts as a potent and specific inhibitor of GCS.[2] Its stereoisomer, L-threo-PPMP, does not inhibit GCS, highlighting the stereospecificity of the enzyme's active site.[4] By competitively inhibiting GCS, this compound effectively blocks the synthesis of GlcCer and downstream GSLs, leading to an accumulation of intracellular ceramide.[2] This dual effect of GSL depletion and ceramide accumulation makes this compound a powerful tool for studying the biological consequences of GCS inhibition.

Quantitative Data: Inhibitory Potency and Cellular Effects

The efficacy of this compound and its racemic mixture, DL-threo-PPMP, has been quantified across various experimental systems. The following tables summarize key quantitative data.

Table 1: IC50 Values of PPMP Stereoisomers against Glucosylceramide Synthase

CompoundSystemIC50 (µM)Reference
DL-threo-PPMPMDCK cell homogenates~2-20[5]
DL-threo-PPMPMouse liver microsomes~2-20[5]
DL-threo-PPMPMouse brain homogenates~2-20[5]

Table 2: Cellular Effects of this compound Treatment

Cell LineConcentration (µM)Duration (h)EffectReference
KB-V0.01107270% decrease in MDR1 expression[6]
K562/A02Not specifiedNot specifiedDownregulation of mdr1 and GCS gene expressionNot specified
Cholangiocarcinoma cells1024-48Reduced cell proliferation, enhanced cisplatin-induced apoptosis[3]
HeLaNot specified24Increased number of binucleated cells (cytokinesis failure)Not specified

Table 3: Effects of this compound on Glycosphingolipid and Ceramide Levels

TreatmentAnalyteChangeReference
This compoundGlucosylceramide (GlcCer)Marked reduction[7]
This compoundLactosylceramide (B164483) (LacCer)Marked reduction[7]
This compoundGlobo-series GSLsReduction[7]
This compoundCeramideAccumulation[2]

Signaling Pathways Modulated by this compound

Inhibition of GCS by this compound initiates a cascade of downstream signaling events, primarily driven by the depletion of GSLs and the accumulation of ceramide.

Glycosphingolipid Biosynthesis Pathway

The primary effect of this compound is the blockade of the GSL biosynthesis pathway at the initial step.

GSL_Biosynthesis Ceramide Ceramide GCS GCS Ceramide->GCS GlcCer Glucosylceramide GCS->GlcCer UDP-glucose PPMP This compound PPMP->GCS ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Further Glycosylation

GCS Inhibition by this compound.
Downstream Signaling Consequences of GCS Inhibition

The accumulation of ceramide and depletion of GSLs trigger various downstream signaling pathways affecting cell fate and function.

Downstream_Signaling cluster_inhibition GCS Inhibition cluster_consequences Cellular Consequences PPMP This compound GCS GCS PPMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide GSLs GSL Depletion GCS->GSLs Apoptosis Apoptosis Ceramide->Apoptosis Induces Proliferation Cell Proliferation GSLs->Proliferation Promotes MDR1 MDR1 Expression GSLs->MDR1 Upregulates ERK ERK Signaling GSLs->ERK Activates DrugEfflux Drug Efflux MDR1->DrugEfflux Increases ERK->Proliferation

Signaling effects of GCS inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)

This protocol is adapted from methodologies described for measuring GCS activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 250 mM sucrose, 25 mM KCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Reaction buffer (e.g., 100 mM HEPES pH 7.4, 25 mM KCl, 10 mM MgCl2)

  • Chloroform/methanol (2:1, v/v)

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

  • Fluorescence imager

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize (e.g., using a Dounce homogenizer or sonication).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant containing the microsomal fraction where GCS is located.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Cell lysate (typically 50-100 µg of protein)

      • Reaction buffer

      • This compound at various concentrations (and a vehicle control)

      • Ceramide substrate (e.g., 10 µM NBD-C6-ceramide)

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding UDP-glucose (e.g., 100 µM).

    • Incubate at 37°C for 1-2 hours.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding chloroform/methanol (2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).

    • Spot the samples onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system.

    • Visualize and quantify the fluorescent product (NBD-C6-glucosylceramide) using a fluorescence imager.

  • Data Analysis:

    • Calculate the amount of product formed in the presence and absence of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Cellular Glycosphingolipids by Thin-Layer Chromatography (TLC)

This protocol outlines the extraction and analysis of GSLs from cells treated with this compound.[1][8]

Materials:

  • Cells treated with this compound or vehicle control

  • PBS

  • Methanol

  • Chloroform

  • 0.1 M KCl

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/0.25% aqueous CaCl2, 60:40:9, v/v/v)

  • Orcinol (B57675) spray reagent (for visualizing GSLs)

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentration of this compound for the appropriate duration.

    • Harvest cells by scraping or trypsinization, wash with PBS, and pellet by centrifugation.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a known volume of water.

    • Add 20 volumes of chloroform/methanol (2:1) to the cell suspension.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at low speed to pellet the protein precipitate.

    • Collect the supernatant (total lipid extract).

    • Add 0.2 volumes of 0.1 M KCl to the extract to induce phase separation.

    • Vortex and centrifuge.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase with a theoretical upper phase (chloroform/methanol/0.1 M KCl, 3:48:47, v/v/v).

    • Dry the final organic phase under nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small, known volume of chloroform/methanol (2:1).

    • Spot equal amounts of lipid extract from treated and control samples onto a TLC plate.

    • Develop the plate in the appropriate solvent system until the solvent front reaches near the top.

    • Air-dry the plate completely.

  • Visualization:

    • Spray the dried plate evenly with orcinol reagent.

    • Heat the plate at 100-110°C for 5-10 minutes until purple bands corresponding to GSLs appear.

    • Document the results by scanning or photography.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay Treatment->Viability LipidAnalysis Lipid Analysis (TLC/MS) Treatment->LipidAnalysis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot GeneExpression Gene Expression Analysis (e.g., MDR1) Treatment->GeneExpression DataAnalysis Data Analysis Viability->DataAnalysis LipidAnalysis->DataAnalysis WesternBlot->DataAnalysis GeneExpression->DataAnalysis Interpretation Biological Interpretation DataAnalysis->Interpretation

Workflow for studying this compound effects.

Conclusion

This compound is a cornerstone chemical probe for the study of glucosylceramide synthase and the broader field of glycosphingolipid biology. Its specificity and potent inhibitory activity allow for the precise dissection of GCS-dependent cellular processes. The accumulation of the pro-apoptotic substrate, ceramide, and the depletion of downstream glycosphingolipids provide a powerful two-pronged mechanism to probe cellular signaling pathways. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their investigations into the roles of GCS in cancer, metabolic disorders, and other diseases. Further exploration of the nuanced downstream effects of GCS inhibition will undoubtedly continue to yield valuable insights into fundamental cellular processes and provide new avenues for therapeutic development.

References

An In-depth Technical Guide to the Downstream Targets of D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide in the biosynthesis of most glycosphingolipids (GSLs). By blocking this critical step, this compound sets off a cascade of downstream molecular events that have significant implications for cellular function and are of considerable interest in the fields of cancer biology, neurobiology, and drug development. This technical guide provides a comprehensive overview of the downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and application of this compound.

Primary Target and Immediate Downstream Effects

The primary and most direct molecular target of this compound is glucosylceramide synthase (GCS) . This compound, a ceramide analog, acts as a competitive inhibitor of GCS.[1] This inhibition leads to two immediate and critical downstream consequences: the depletion of glucosylceramide (GlcCer) and its downstream GSLs, and the accumulation of the GCS substrate, ceramide.

Quantitative Data on GCS Inhibition

The inhibitory potency of this compound on GCS has been quantified in various systems. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating this efficacy.

System IC50 Value Reference
Glucosylceramide Synthase2 - 20 µM[1]
MDCK Cell Homogenates70% inhibition at 20 µM[2]
Mouse Liver Microsomes41% inhibition at 20 µM[2]
Mouse Brain Homogenates62% inhibition at 20 µM[2]

Major Downstream Cellular Consequences

The inhibition of GCS and the subsequent alteration in the ceramide/glucosylceramide ratio trigger a series of profound cellular responses, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.

Endoplasmic Reticulum (ER) Stress

The accumulation of ceramide is a known inducer of ER stress.[3][4][5][6] This occurs, in part, through the disruption of ER Ca2+ homeostasis.[4][6] Ceramide can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to a depletion of ER calcium stores.[4][6] This disruption of calcium homeostasis, along with the accumulation of unfolded proteins, activates the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins in the ER membrane:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis but also the preferential translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic proteins like CHOP (C/EBP homologous protein).

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and RNase activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

G cluster_0 This compound Action cluster_1 ER Stress Induction cluster_2 Cellular Outcomes This compound This compound GCS GCS This compound->GCS inhibits GlcCer Glucosylceramide & GSLs GCS->GlcCer depletion Ceramide Ceramide Ceramide->GCS Ceramide_Accumulation Ceramide Accumulation ER_Stress ER Stress Ceramide_Accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1a ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 Autophagy Autophagy ER_Stress->Autophagy p_eIF2a p_eIF2a PERK->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 XBP1s XBP1s IRE1a->XBP1s splices ATF6n ATF6n ATF6->ATF6n cleavage CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Figure 1. this compound-induced ER stress signaling pathway.

Autophagy

Autophagy is a cellular self-degradation process that is often activated in response to stress, including ER stress. This compound has been shown to induce autophagy.[2] A key indicator of autophagy is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The induction of autophagy by this compound is also associated with a decrease in the p62/SQSTM1 protein, which is a receptor for cargo destined for autophagic degradation and is itself degraded during the process. The signaling pathway leading to autophagy in response to this compound involves the reduction of Akt and ribosomal protein S6 phosphorylation, suggesting an inhibition of the mTOR pathway, a master negative regulator of autophagy.[2]

G This compound This compound GCS_inhibition GCS Inhibition This compound->GCS_inhibition Ceramide_accumulation Ceramide Accumulation GCS_inhibition->Ceramide_accumulation ER_Stress ER Stress Ceramide_accumulation->ER_Stress mTOR_inhibition mTOR Inhibition Ceramide_accumulation->mTOR_inhibition ULK1_complex ULK1 Complex Activation ER_Stress->ULK1_complex mTOR_inhibition->ULK1_complex Autophagosome_formation Autophagosome Formation ULK1_complex->Autophagosome_formation LC3I_to_LC3II LC3-I to LC3-II Conversion Autophagosome_formation->LC3I_to_LC3II p62_degradation p62 Degradation Autophagosome_formation->p62_degradation Autophagy Autophagy LC3I_to_LC3II->Autophagy p62_degradation->Autophagy

Figure 2. this compound-induced autophagy pathway.

Apoptosis

Prolonged or severe ER stress ultimately leads to apoptosis, or programmed cell death. This compound is a known inducer of apoptosis.[1] The pro-apoptotic transcription factor CHOP, which is upregulated by the PERK arm of the UPR, plays a crucial role in this process. CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins. The execution of apoptosis involves the activation of a cascade of proteases called caspases.

G This compound This compound ER_Stress ER Stress This compound->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down Pro_apoptotic_up Pro-apoptotic Protein Upregulation CHOP->Pro_apoptotic_up Mitochondrial_pathway Mitochondrial Pathway Activation Bcl2_down->Mitochondrial_pathway Pro_apoptotic_up->Mitochondrial_pathway Caspase_activation Caspase Activation Mitochondrial_pathway->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 3. this compound-induced apoptosis pathway.

Downstream Effects on Multidrug Resistance

A significant downstream effect of this compound is its ability to sensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents. This is primarily achieved through the downregulation of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).

Quantitative Data on MDR1 Expression
Cell Line Treatment Effect on MDR1 Expression Reference
KB-V0.0110 µM this compound for 72h70% decrease[7]

The mechanism by which GCS inhibition leads to MDR1 downregulation is an area of active investigation but is thought to involve the alteration of lipid raft composition and signaling pathways that regulate MDR1 gene expression.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from a fluorescence-based HPLC method.[8][9]

Materials:

  • Cells or tissue homogenate

  • 7-nitro-2,1,3-benzoxadiazole (NBD) C6-ceramide complexed to BSA

  • RPMI-1640 medium with 1% BSA

  • Chloroform, Methanol, ortho-phosphoric acid

  • HPLC system with a fluorescence detector and a normal-phase silica (B1680970) column

Procedure:

  • Culture cells to the desired confluency.

  • Incubate cells in RPMI-1640 medium containing 1% BSA and 2.0 µM NBD C6-ceramide for 2 hours at 37°C.

  • Extract total cellular lipids using a 2:1 chloroform/methanol mixture.

  • Reconstitute the dried lipid extract in a 1:1 chloroform/methanol solution.

  • Inject an aliquot of the lipid extract onto a normal-phase silica HPLC column.

  • Elute NBD-sphingolipids using a linear gradient of chloroform/methanol/ortho-phosphoric acid and chloroform/methanol/H2O/ortho-phosphoric acid.

  • Detect NBD-labeled glucosylceramide using a fluorescence detector with excitation at 470 nm and emission at 530 nm.

  • Quantify the amount of NBD-glucosylceramide produced by comparing to a standard curve.

  • Normalize GCS activity to the total protein concentration of the cell lysate.

G Cell_Culture Cell Culture NBD_Ceramide Incubate with NBD-Ceramide Cell_Culture->NBD_Ceramide Lipid_Extraction Lipid Extraction NBD_Ceramide->Lipid_Extraction HPLC HPLC Separation Lipid_Extraction->HPLC Fluorescence_Detection Fluorescence Detection HPLC->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Figure 4. Workflow for GCS activity assay.

Western Blot Analysis of Downstream Targets

This is a representative protocol; specific antibody concentrations and incubation times should be optimized.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GCS, anti-CHOP, anti-LC3B, anti-p62, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay

A common method to assess cell viability is the MTT assay.

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a range of this compound concentrations for the desired time period.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of glycosphingolipids and ceramides (B1148491) in cellular physiology and pathology. Its primary action of inhibiting glucosylceramide synthase initiates a cascade of downstream events, including ER stress, autophagy, and apoptosis, and modulates key cellular processes such as multidrug resistance. The quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of targeting GCS and its downstream pathways.

References

Methodological & Application

D-threo-PPMP: An Investigator's Guide to Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in glycosphingolipid biosynthesis. By blocking the conversion of ceramide to glucosylceramide, this compound serves as a powerful tool for investigating the roles of glycosphingolipids and their precursor, ceramide, in a multitude of cellular processes. This application note provides detailed protocols for the use of this compound in cell culture, including its effects on cell viability, apoptosis, and the reversal of multidrug resistance.

Mechanism of Action

This compound acts as a competitive inhibitor of GCS, leading to a decrease in the cellular levels of glucosylceramide (GlcCer) and downstream glycosphingolipids.[1] Concurrently, the inhibition of GCS results in the accumulation of its substrate, ceramide.[2] Ceramide is a bioactive lipid known to be a key second messenger in signaling pathways that regulate cellular differentiation, proliferation, senescence, and apoptosis.[3][4][5] The dual effect of this compound—depletion of glycosphingolipids and accumulation of ceramide—underlies its diverse biological activities.

Data Presentation

The following tables summarize the quantitative effects of this compound and its racemic mixture, DL-threo-PPMP, observed in various experimental settings.

ParameterCell Line/SystemCompoundConcentrationEffectReference
GCS InhibitionMDCK cell homogenatesDL-threo-PPMP20 µM70% inhibition[6]
GCS InhibitionMouse liver microsomesDL-threo-PPMP20 µM41% inhibition[6]
GCS InhibitionMouse brain homogenatesDL-threo-PPMP20 µM62% inhibition[6]
IC50 (GCS activity)In vitroDL-threo-PPMP2 - 20 µM50% inhibition
IC50 (growth)P. falciparum (late ring-stage)DL-threo-PPMP0.85 µM50% inhibition[6]

Table 1: Inhibitory Activity of PPMP

Cell LineCompoundConcentrationTreatment TimeEffect on Cell Viability/GrowthReference
MDCKThis compound20 µMNot specified70% reduction in cell growth[7]
MDCKThis compound3 µMNot specifiedSignificant inhibition of DNA synthesis[7]
KB-V0.01This compound10 µM72 hours70% decrease in MDR1 expression[8]
B16 MelanomaD-threo-PDMPNot specifiedNot specifiedDecrease in GlcCer and LacCer levels[1]
A549DL-PDMPNot specified17 hoursIncreased cellular ceramide levels
G. lambliaPPMP10 µM4 hoursSignificant reduction of GlcCer, increased ceramide[2]

Table 2: Cellular Effects of this compound and Related Compounds

Signaling Pathways

The primary mechanism of this compound action, the inhibition of glucosylceramide synthase, triggers a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.

GCS_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Autophagy Autophagy Ceramide->Autophagy Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide->Cell_Cycle_Arrest MAPK_p38 p38 MAPK Activation Ceramide->MAPK_p38 ERK_dephosphorylation ERK1/2 Dephosphorylation Ceramide->ERK_dephosphorylation GlcCer GlcCer GCS->GlcCer D_threo_PPMP This compound D_threo_PPMP->GCS Apoptosis Apoptosis Mitochondrial_Protein_Release Mitochondrial Protein Release (Cytochrome c, etc.) MAPK_p38->Mitochondrial_Protein_Release ERK_dephosphorylation->Mitochondrial_Protein_Release Caspase_Activation Caspase Activation Mitochondrial_Protein_Release->Caspase_Activation Caspase_Activation->Apoptosis

This compound inhibits GCS, leading to ceramide accumulation and downstream signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Experimental Workflow: General Procedure

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in appropriate culture plates/flasks Cell_Adherence Allow cells to adhere (for adherent cell lines) Cell_Seeding->Cell_Adherence Prepare_PPMP Prepare stock solution of This compound (e.g., in DMSO) Cell_Adherence->Prepare_PPMP Treat_Cells Treat cells with desired concentrations of this compound Prepare_PPMP->Treat_Cells Incubate Incubate for the desired duration (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Incubate->Apoptosis_Assay Lipid_Analysis Lipid Extraction and Analysis Incubate->Lipid_Analysis

A general workflow for studying the effects of this compound in cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • This compound

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Lipid Extraction and Analysis

Objective: To analyze the changes in cellular levels of ceramide and glucosylceramide following this compound treatment.

Materials:

  • This compound

  • 6-well or 10 cm cell culture dishes

  • Complete cell culture medium

  • Chloroform (B151607)

  • Methanol

  • Water (HPLC grade)

  • Nitrogen gas stream

  • Thin-layer chromatography (TLC) plates

  • TLC developing chamber and solvents

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system (optional, for more precise quantification)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

  • Cell Harvesting: After treatment, wash the cells with cold PBS and harvest them by scraping.

  • Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v). b. Vortex thoroughly and incubate on ice for 30 minutes. c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. d. Vortex and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Analysis:

    • TLC: Spot the lipid extracts on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate ceramide and glucosylceramide. Visualize the lipids using appropriate stains (e.g., primuline) and compare them to standards.

    • HPLC-MS: For quantitative analysis, inject the lipid extract into an HPLC-MS system to separate and quantify the different lipid species.

Conclusion

This compound is an invaluable tool for cell biologists and drug development professionals for studying the roles of glycosphingolipids and ceramide in cellular function. The protocols outlined in this application note provide a framework for investigating the effects of this compound on cell viability, apoptosis, and lipid metabolism. Careful experimental design and data analysis will contribute to a deeper understanding of the complex signaling networks regulated by these essential lipids.

References

Optimal Concentration of D-threo-PPMP for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound leads to an accumulation of intracellular ceramide, a bioactive lipid involved in various cellular processes including apoptosis, autophagy, and cell cycle arrest. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in in vitro studies.

Data Presentation

The effective concentration of this compound varies depending on the cell line, the duration of treatment, and the biological endpoint being investigated. The following tables summarize quantitative data from various in vitro studies.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineConcentrationIncubation TimeObserved EffectReference
KB-V0.01 (human oral cancer)10 µM72 hours70% decrease in MDR1 expression.[1]MedchemExpress
MDCK (canine kidney epithelial)20 µMNot specified70% reduction in cell growth.[2][3]Cayman Chemical
MDCK (canine kidney epithelial)3 µMNot specifiedSignificant inhibition of DNA synthesis.[2][3]Cayman Chemical
K562/A02 (human leukemia)Not specifiedNot specifiedEnhanced cytotoxic effect of daunorubicin (B1662515) and downregulation of mdr1 and GCS gene expression.PubMed
B16 (mouse melanoma)Not specifiedNot specifiedDecrease in GlcCer and LacCer levels.PubMed

Table 2: IC50 Values for Glucosylceramide Synthase Inhibition

CompoundIC50 ValueCell/SystemReference
DL-threo-PPMP (racemic mixture)2 - 20 µMNot specifiedAPExBIO[4]
D-threo-PDMP (analog)5 µMNot specifiedNCBI[2]

Signaling Pathways

This compound's primary mechanism of action is the inhibition of glucosylceramide synthase. This leads to the accumulation of its substrate, ceramide. Elevated ceramide levels can trigger a cascade of downstream signaling events, primarily originating from the endoplasmic reticulum (ER) stress response.

GCS_Inhibition_Pathway PPMP This compound GCS Glucosylceramide Synthase (GCS) PPMP->GCS inhibition MDR1 MDR1 Expression (downregulation) PPMP->MDR1 Ceramide Ceramide (accumulates) GlcCer Glucosylceramide (depleted) GCS->GlcCer synthesis Ceramide->GCS substrate of ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress induces Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis

This compound mechanism of action.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • This compound hydrochloride

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • DMSO (for stock solution)

  • Cell culture flasks or plates

Protocol:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses as described in the following protocols.

Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells Prepare_Working Prepare Working Solutions Seed->Prepare_Working Prepare_Stock Prepare this compound Stock Solution Prepare_Stock->Prepare_Working Treat Treat Cells Prepare_Working->Treat Incubate Incubate Treat->Incubate Analyze Downstream Analysis Incubate->Analyze

General workflow for in vitro cell treatment.
Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking for 5-10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Autophagy Assay (LC3-II Turnover by Western Blot)

This protocol is to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cells treated with this compound (with and without a lysosomal inhibitor like Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate.

  • Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol provides a general framework for measuring GCS activity.

Materials:

  • Cell lysates

  • Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Reaction buffer

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent

  • Fluorescence imaging system

Protocol:

  • Prepare cell lysates from control and this compound-treated cells.

  • Set up the enzymatic reaction containing cell lysate, fluorescently-labeled ceramide, and UDP-glucose in the reaction buffer.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and extract the lipids.

  • Spot the extracted lipids on a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the fluorescent ceramide from the fluorescent glucosylceramide product.

  • Visualize and quantify the fluorescent spots using a fluorescence imaging system.

  • GCS activity is determined by the amount of fluorescent glucosylceramide formed.

GCS_Assay_Workflow Start Prepare Cell Lysates Reaction Set up Enzymatic Reaction (Lysate, Fluorescent Ceramide, UDP-Glucose) Start->Reaction Incubate Incubate at 37°C Reaction->Incubate Stop Stop Reaction & Extract Lipids Incubate->Stop TLC_Spot Spot Lipids on TLC Plate Stop->TLC_Spot TLC_Develop Develop TLC Plate TLC_Spot->TLC_Develop Visualize Visualize & Quantify Fluorescent Spots TLC_Develop->Visualize Analyze Determine GCS Activity Visualize->Analyze

Workflow for Glucosylceramide Synthase Activity Assay.

Conclusion

The optimal concentration of this compound for in vitro studies is highly dependent on the experimental context. A concentration range of 3-20 µM has been shown to be effective for inhibiting cell growth, DNA synthesis, and inducing downstream cellular responses such as apoptosis and autophagy. It is imperative to perform dose-response and time-course experiments for each new cell line and biological question to determine the most appropriate experimental conditions. The protocols provided herein offer a foundation for researchers to design and execute robust in vitro studies using this compound.

References

Application Note and Protocol: Preparation of D-threo-PPMP Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking the first step in this pathway, this compound serves as a valuable tool for studying the roles of glycosphingolipids in various cellular processes, including cell growth, differentiation, and apoptosis. It is the active enantiomer of the racemic mixture DL-threo-PPMP.[1] Proper preparation of a stock solution is critical for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below. This information is essential for accurate preparation of stock solutions.

PropertyValueReference(s)
Chemical Name [R-(R,R)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide, monohydrochloride[1]
Synonyms D-threo-1-phenyl-2-Palmitoylamino-3-morpholino-1-propanol[1]
CAS Number 139889-65-9[1][2]
Molecular Formula C₂₉H₅₀N₂O₃ • HCl[1]
Formula Weight 511.2 g/mol [1][2]
Appearance A solid[1]
Purity ≥98%[1][2]
Solubility Soluble in Ethanol, Methanol, and DMSO[1][2]
Long-term Storage -20°C[1][3]
Stability ≥ 4 years at -20°C[1][3][4]

Experimental Protocol

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound hydrochloride (solid form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.[5] While not classified as a hazardous substance, standard safe laboratory practices should be followed.[5][6]

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.112 mg of this compound (Formula Weight = 511.2 g/mol ).

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For a 10 mM solution with 5.112 mg of this compound, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage.[1][3] When stored properly, the solution is stable for at least four years.[1][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of this compound in the glycosphingolipid biosynthesis pathway and the experimental workflow for preparing the stock solution.

G This compound Inhibition of Glucosylceramide Synthase Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide ComplexGSLs Complex Glycosphingolipids Glucosylceramide->ComplexGSLs Further Glycosylation GCS->Glucosylceramide PPMP This compound PPMP->GCS Inhibits G Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound and DMSO to Room Temp. start->equilibrate weigh Weigh this compound on an Analytical Balance equilibrate->weigh add_solvent Add Anhydrous DMSO to this compound weigh->add_solvent dissolve Vortex Thoroughly Until Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Microcentrifuge Tubes dissolve->aliquot store Store Aliquots at -20°C aliquot->store end End store->end

References

D-threo-PPMP: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase.

This compound is a valuable tool in the study of glycosphingolipid metabolism and its role in various cellular processes. As a structural analog of ceramide, it specifically targets and inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids. This inhibition leads to a depletion of downstream glycosphingolipids and an accumulation of cellular ceramide, making this compound a critical compound for investigating the biological functions of these lipids in health and disease.

Solubility Specifications

Proper solubilization of this compound is crucial for accurate and reproducible experimental results. The solubility of this compound and its related forms can vary depending on the solvent and whether it is the free base or a hydrochloride salt. The following table summarizes the available solubility data.

CompoundSolventSolubility
D,L-threo-PPMPDMSO10 mM
DL-threo-PPMP (hydrochloride)DMSO20 mg/mL
Ethanol (B145695)10 mg/mL
This compound (hydrochloride)EthanolSoluble
MethanolSoluble

Note: For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer of choice.

Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis

This compound exerts its biological effects primarily through the competitive inhibition of glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. Glucosylceramide is the precursor for the synthesis of a vast array of complex glycosphingolipids, including gangliosides, globosides, and lacto-series glycosphingolipids.

By blocking this initial step, this compound leads to two major downstream consequences:

  • Depletion of Glycosphingolipids: The reduction in glucosylceramide levels results in a decreased synthesis of complex glycosphingolipids, which are integral components of cellular membranes and are involved in cell-cell recognition, signal transduction, and modulation of receptor function.

  • Accumulation of Ceramide: The inhibition of GCS causes a buildup of its substrate, ceramide. Ceramide is a key signaling molecule involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.

The modulation of these lipid species by this compound has been shown to impact numerous cellular pathways and functions, such as cell growth, proliferation, apoptosis, and autophagy.[1] It has also been investigated for its potential to reverse multidrug resistance in cancer cells.

GCS_Inhibition_Pathway cluster_0 Sphingolipid Metabolism Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Cellular_Effects Cellular Effects: - Decreased Cell Growth - Apoptosis Induction - Autophagy Modulation - Reversal of Multidrug Resistance Ceramide->Cellular_Effects Accumulation UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids (Gangliosides, Globosides, etc.) Glucosylceramide->Complex_GSLs Glucosylceramide->Cellular_Effects Depletion D_threo_PPMP This compound D_threo_PPMP->GCS

This compound inhibits GCS, altering sphingolipid metabolism.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (or its hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Based on the desired stock concentration and the solubility data, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube. For example, for a 10 mM stock solution of D,L-threo-PPMP (MW: 474.7 g/mol ) in DMSO, dissolve 4.75 mg in 1 mL of DMSO.

  • Add the corresponding volume of DMSO or ethanol to the powder.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid in solubilization.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for long-term storage.

Protocol 2: In Vitro Treatment of Cultured Cells

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO or ethanol)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A typical final concentration range for this compound is 1-20 µM.

  • Also, prepare a vehicle control by adding the same volume of DMSO or ethanol (used to dissolve this compound) to the culture medium. The final concentration of the vehicle should be kept low (e.g., <0.1%) to minimize solvent toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Following incubation, cells can be harvested for downstream analysis, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V staining, caspase activity), protein analysis (e.g., Western blotting), or lipid analysis (e.g., thin-layer chromatography, mass spectrometry).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Treatment Treat Cells with This compound (and Vehicle Control) Stock_Prep->Treatment Cell_Seeding Seed Cells and Allow Adherence Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Downstream Downstream Analysis: - Cell Viability - Apoptosis Assays - Western Blot - Lipidomics Harvest->Downstream

A general workflow for in vitro experiments using this compound.

Concluding Remarks

This compound is an indispensable pharmacological tool for elucidating the complex roles of glycosphingolipids in cellular biology. By carefully considering its solubility and implementing robust experimental protocols, researchers can effectively utilize this inhibitor to advance our understanding of lipid metabolism and its implications in various pathological conditions, including cancer, neurodegenerative diseases, and infectious diseases.

References

Application Notes and Protocols for D-threo-PPMP in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the sphingolipid metabolic pathway.[1] GCS catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide. In many cancer types, the accumulation of ceramide induces apoptosis, while its conversion to glucosylceramide and other downstream glycosphingolipids is associated with cell proliferation, survival, and multidrug resistance. By inhibiting GCS, this compound leads to the intracellular accumulation of ceramide, a pro-apoptotic lipid, thereby promoting cancer cell death. These characteristics make this compound a valuable tool for investigating the role of sphingolipid metabolism in cancer and for exploring potential therapeutic strategies.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase. This inhibition blocks the conversion of ceramide to glucosylceramide, leading to an accumulation of endogenous ceramide. Elevated ceramide levels can trigger a cascade of events culminating in programmed cell death, or apoptosis. Furthermore, the depletion of downstream glycosphingolipids can sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents. For instance, treatment with 10 μM this compound for 72 hours has been shown to decrease the expression of the multidrug resistance gene MDR1 by 70% in KB-V0.01 cells.[1]

GCS_Inhibition_Pathway cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Proliferation Cell Proliferation & Survival Complex_GSLs->Proliferation MDR Multidrug Resistance Complex_GSLs->MDR PPMP This compound PPMP->GCS Inhibition GCS->GlcCer Catalysis

Figure 1. this compound inhibits GCS, leading to ceramide accumulation and apoptosis.

Data Presentation

The following table summarizes the available quantitative data on the effects of this compound and its L-threo isomer on various cancer cell lines. It is important to note that comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. The provided ED50 values for the L-threo isomer can offer a starting point for concentration ranges in experimental design.

CompoundCell LineCancer TypeParameterValue (µM)Treatment DurationReference
This compoundKB-V0.01Oral Squamous CarcinomaMDR1 Expression Reduction (70%)1072 hours[1]
L-threo-PPMPMCF-7Breast CancerED504Not Specified[2]
L-threo-PPMPMDA-MB-468Breast CancerED507Not Specified[2]
L-threo-PPMPSK-BR-3Breast CancerED506Not Specified[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A Prepare this compound Stock Solution D Treat Cells with This compound A->D B Culture Cancer Cell Lines C Seed Cells for Specific Assays B->C C->D E Cell Viability (MTT Assay) D->E F Apoptosis (Annexin V Assay) D->F G Protein Expression (Western Blot) D->G H Data Analysis and Interpretation E->H F->H G->H

Figure 2. A typical workflow for studying the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) for stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). This compound is also soluble in ethanol and methanol.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells/well in complete medium.

    • Incubate overnight to allow for attachment.

    • Treat cells with various concentrations of this compound (e.g., 5, 10, 25 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the sphingolipid metabolism and apoptosis pathways following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GCS, anti-ceramide, anti-cleaved caspase-3, anti-PARP, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized according to the manufacturer's instructions).

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like ß-actin.

Conclusion

This compound serves as a critical research tool for elucidating the role of glycosphingolipid metabolism in cancer biology. Its ability to induce ceramide-mediated apoptosis and potentially reverse multidrug resistance makes it a compound of significant interest in the development of novel anticancer therapies. The protocols provided herein offer a framework for investigating the multifaceted effects of this compound on cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Application Notes and Protocols for D-threo-PPMP Treatment In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the conversion of ceramide to glucosylceramide, this compound leads to a reduction in the cellular levels of downstream GSLs and an accumulation of ceramide. This modulation of sphingolipid metabolism has been shown to impact various cellular processes, including cell growth, apoptosis, and autophagy, making this compound a valuable tool for studying the roles of GSLs in health and disease. These application notes provide a detailed protocol for the in vivo administration of this compound in a murine cancer model, based on established methodologies for similar GCS inhibitors.

Data Presentation

Table 1: In Vivo Dosage and Administration of a this compound Analog (D-threo-PDMP)

ParameterDetailsReference
Compound D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP)[1]
Animal Model BALB/c mice with renal cell carcinoma (RENCA) xenografts[1]
Dosage 3 and 10 mg/kg body weight[1]
Administration Route Oral gavage[1]
Frequency Daily[1]
Vehicle 5% Tween-80 in saline[1]
Treatment Duration 26 days[1]

Table 2: General Guidelines for Intraperitoneal (IP) Injection in Mice

ParameterGuidelineReference
Needle Gauge 25-27 G[2]
Injection Volume < 10 mL/kg[2]
Injection Site Lower right quadrant of the abdomen[2]
Angle of Insertion 30-40°[2]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Xenograft Model

This protocol is adapted from studies using the closely related GCS inhibitor, D-threo-PDMP, and provides a framework for assessing the in vivo efficacy of this compound.

1. Materials:

  • This compound (hydrochloride salt is soluble in ethanol (B145695) and methanol)[3]

  • Vehicle solution (e.g., 5% Tween-80 in sterile saline, or as determined by solubility studies)

  • Appropriate mouse strain for the xenograft model (e.g., BALB/c nude mice)

  • Cancer cells for implantation (e.g., human non-small cell lung cancer cells)[4]

  • Matrigel

  • Sterile syringes and needles (25-27 G for IP injections, appropriate gavage needle for oral administration)

  • Animal housing and monitoring equipment

2. Animal Model Preparation:

  • Acclimate mice to the housing facility for at least one week prior to experimentation.

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[4]

  • Monitor tumor growth regularly using calipers.

3. This compound Formulation and Administration:

  • Formulation:

    • Based on the desired dose (e.g., starting with a range of 3-10 mg/kg), calculate the required amount of this compound.

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) before dilution in the vehicle (e.g., 5% Tween-80 in saline) to the final concentration. Ensure the final concentration of the initial solvent is well-tolerated by the animals.

  • Administration:

    • Oral Gavage (based on D-threo-PDMP protocol):

      • Administer the this compound formulation or vehicle control to the mice daily using an appropriate-sized gavage needle.

    • Intraperitoneal (IP) Injection (alternative route):

      • Restrain the mouse and locate the lower right quadrant of the abdomen.

      • Insert a 25-27 G needle at a 30-40° angle and inject the this compound formulation or vehicle control. The injection volume should not exceed 10 mL/kg.[2]

4. Monitoring and Endpoint Analysis:

  • Monitor the body weight and general health of the mice daily.

  • Measure tumor volume at regular intervals (e.g., every 2-3 days).

  • At the end of the study (e.g., after 26 days or when tumors reach a predetermined size), euthanize the mice.

  • Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blotting, lipidomics).

Protocol 2: Analysis of Glucosylceramide Synthase Activity In Vivo

This protocol provides a method to assess the in vivo activity of GCS following this compound treatment.

1. Materials:

  • Fluorescent ceramide analog (e.g., NBD C6-ceramide)[5]

  • Vehicle for fluorescent ceramide (e.g., rubusoside (B1680263) nanomicelles)[5]

  • Homogenization buffer

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

2. Procedure:

  • Administer this compound or vehicle to mice as described in Protocol 1 for the desired duration.

  • At a specified time point after the final this compound dose, administer the fluorescent ceramide analog (e.g., 1 mg/kg, i.p.).[5]

  • After a defined incubation period (e.g., 3 hours), euthanize the mice and collect tissues of interest.[5]

  • Homogenize the tissues and extract the lipids using an appropriate method (e.g., Bligh-Dyer extraction).

  • Analyze the lipid extracts by HPLC to separate and quantify the fluorescent ceramide substrate and the fluorescent glucosylceramide product.

  • The in vivo GCS activity is determined by the ratio of the fluorescent product to the fluorescent substrate.

Mandatory Visualization

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Accumulation Accumulation Ceramide->Accumulation GlcCer Glucosylceramide (GlcCer) GSLs Downstream Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) GlcCer->GSLs Reduction Reduction GSLs->Reduction GCS->GlcCer UDP-Glucose PPMP This compound PPMP->GCS CellularEffects Cellular Effects: - Decreased Proliferation - Increased Apoptosis - Altered Autophagy Accumulation->CellularEffects Reduction->CellularEffects

Caption: this compound inhibits GCS, leading to ceramide accumulation and GSL depletion, impacting cellular processes.

Experimental_Workflow Start Start: Animal Model Preparation (Xenograft Implantation) Treatment Treatment Initiation: - this compound (e.g., 3-10 mg/kg/day) - Vehicle Control Start->Treatment Monitoring Daily Monitoring: - Body Weight - General Health Treatment->Monitoring TumorMeasurement Tumor Volume Measurement (Every 2-3 days) Monitoring->TumorMeasurement Endpoint Study Endpoint: - Euthanasia - Tissue Collection Monitoring->Endpoint Predefined endpoint reached TumorMeasurement->Monitoring Analysis Downstream Analysis: - Histology - Western Blot - Lipidomics Endpoint->Analysis

Caption: In vivo experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

References

Application Notes and Protocols: D-threo-PPMP Co-treatment with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Glucosylceramide synthase (GCS) is an enzyme that plays a crucial role in the synthesis of glycosphingolipids. Emerging evidence indicates that GCS is overexpressed in various drug-resistant cancer cell lines and that its activity is linked to the regulation of MDR1 expression. D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of GCS. By blocking GCS activity, this compound has been shown to downregulate the expression of MDR1, thereby sensitizing multidrug-resistant cancer cells to a range of chemotherapeutic agents. These application notes provide a summary of the effects of this compound co-treatment, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Data Presentation

The co-administration of this compound with conventional chemotherapeutic agents has been demonstrated to significantly enhance their cytotoxic effects in multidrug-resistant cancer cell lines. This potentiation is primarily achieved by reversing the drug resistance phenotype.

Table 1: Effect of this compound on MDR1 (P-glycoprotein) Expression

Cell LineThis compound Concentration (µM)Treatment DurationReduction in MDR1 Expression (%)Reference
KB-V0.011072 hours70[1]
MCF-7/ADR54 days58[2]

Table 2: Synergistic Cytotoxicity of this compound with Chemotherapeutic Agents

Cell LineChemotherapeutic AgentIC50 (Agent Alone)This compound Concentration (µM)IC50 (Combination)Fold SensitizationReference
MCF-7/DOXDoxorubicin700 nMNot SpecifiedNot Specified1.5-fold decrease in resistance
A2780/CP70Cisplatin (B142131)40 µMNot SpecifiedNot Specified13-fold more resistant than parent[3][4]
HN9-cisRCisplatin18-fold higher than parentNot SpecifiedNot SpecifiedGCS inhibition sensitized cells[5]

Note: The fold sensitization is a calculated value representing the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with this compound. Higher values indicate greater sensitization. Data for some fields were not explicitly available in the searched literature.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound enhances chemosensitivity. Inhibition of Glucosylceramide Synthase (GCS) by this compound leads to a downstream reduction in the expression of the MDR1 gene, which encodes the P-glycoprotein drug efflux pump. This effect is mediated through the cSrc and β-catenin signaling pathways.

GCS_MDR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCS GCS (Glucosylceramide Synthase) cSrc cSrc GCS->cSrc activates Glucosylceramide Glucosylceramide GCS->Glucosylceramide beta_catenin β-catenin cSrc->beta_catenin phosphorylates Pgp P-glycoprotein (MDR1) D_threo_PPMP This compound D_threo_PPMP->GCS inhibits Ceramide Ceramide Ceramide->GCS beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Chemo_agent Chemotherapeutic Agent Chemo_agent->Pgp efflux MDR1_gene MDR1 Gene MDR1_gene->Pgp expresses beta_catenin_nuc->MDR1_gene activates transcription

Caption: this compound inhibits GCS, leading to reduced MDR1 expression.

Experimental Workflow Diagram

This diagram outlines a general experimental workflow to investigate the synergistic effects of this compound and a chemotherapeutic agent on cancer cells.

Experimental_Workflow start Start cell_culture 1. Culture Cancer Cells (e.g., MCF-7/ADR, A2780/CP70) start->cell_culture treatment 2. Co-treat with this compound and Chemotherapeutic Agent cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis 3c. Protein Expression Analysis (Western Blot for MDR1) treatment->protein_analysis data_analysis 4. Data Analysis (IC50, Apoptosis Rate, Protein Levels) viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion 5. Conclusion on Synergistic Effect data_analysis->conclusion end End conclusion->end

References

Application Notes and Protocols for Long-Term D-threo-PPMP Treatment of Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term treatment of cells with D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase (GCS). This document outlines the mechanism of action, provides detailed experimental protocols for assessing cellular responses, presents quantitative data in a structured format, and includes visualizations of key signaling pathways and workflows.

Introduction

This compound is a widely used pharmacological tool to study the roles of glycosphingolipids (GSLs) in various cellular processes. As a structural analog of ceramide, it competitively inhibits GCS, the enzyme responsible for the first committed step in the biosynthesis of most GSLs.[1][2] Long-term treatment with this compound leads to a significant reduction in cellular GSL levels, which can profoundly impact cell signaling, growth, apoptosis, and autophagy.[3][4] Understanding the cellular consequences of sustained GCS inhibition is crucial for research in cancer biology, neurodegenerative diseases, and metabolic disorders.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), blocking the transfer of glucose from UDP-glucose to ceramide.[1] This inhibition leads to a depletion of glucosylceramide (GlcCer) and downstream GSLs, such as lactosylceramide (B164483) and gangliosides.[2] The reduction in GSLs alters the composition and properties of cellular membranes, affecting the function of membrane-associated proteins and signaling pathways.[5] A key consequence of GCS inhibition is the accumulation of the substrate, ceramide, which is a bioactive lipid known to mediate cellular stress responses, including apoptosis and autophagy.[3][6]

Data Presentation

The following tables summarize quantitative data from studies on the effects of this compound treatment on various cell lines.

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
MDCK kidney epithelial cells20 µMNot Specified70% reduction in cell growth[7]
MDCK kidney epithelial cells3 µMNot SpecifiedSignificant inhibition of DNA synthesis[7]
KB-V0.01 cells10 µM72 hours70% decrease in MDR1 expression[8]
Bufo arenarum embryos20 µM24 hours90% reduction in ganglioside synthesis[9]
Bufo arenarum embryos20 µM24 hours65% inhibition of neutral GSL synthesis[9]
HepG2 cells40 µM (D-PDMP)Not SpecifiedGM3 content decreased to 22.3% of control[8]
HepG2 cells40 µM (D-PDMP)Not Specified286.0% increase in phosphorylated Akt1[8]

Experimental Protocols

Protocol 1: Long-Term this compound Treatment of Cultured Cells

This protocol outlines a general procedure for the sustained treatment of adherent or suspension cells with this compound.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells of interest

  • Sterile serological pipettes and pipette tips

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10 mM.

    • Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding:

    • Seed cells in appropriate culture vessels at a density that will allow for long-term growth without over-confluence.

    • Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Treatment:

    • Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 5-20 µM). The optimal concentration should be determined empirically for each cell line.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • For long-term treatment, replace the medium with fresh this compound-containing medium every 2-3 days.

  • Monitoring and Harvesting:

    • Monitor cell morphology and viability regularly using a microscope.

    • At the desired time points, harvest the cells for downstream analysis (e.g., apoptosis assay, autophagy analysis, western blotting).

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells from the culture vessel.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 xg for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Protocol 3: Assessment of Autophagy by LC3-II Western Blotting

This protocol details the detection of autophagy by monitoring the conversion of LC3-I to LC3-II via western blotting.[9][12]

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • The accumulation of the lower molecular weight LC3-II band is indicative of an increase in autophagosomes.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Signaling Cascade D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces GSLs Glycosphingolipids (GSLs) GlcCer->GSLs PI3K PI3K GSLs->PI3K Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits mTOR->Autophagy Inhibits CellGrowth Cell Growth/ Proliferation mTOR->CellGrowth Promotes

Caption: this compound signaling pathway.

G Start Start: Seed Cells Treatment Long-Term this compound Treatment (days to weeks) Start->Treatment Harvest Harvest Cells Treatment->Harvest ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Harvest->ApoptosisAssay AutophagyAssay Autophagy Assay (LC3-II Western Blot) Harvest->AutophagyAssay SignalingAssay Signaling Pathway Analysis (Western Blot for p-Akt, etc.) Harvest->SignalingAssay End End: Data Analysis ApoptosisAssay->End AutophagyAssay->End SignalingAssay->End

References

Application Notes and Protocols for Assessing Cell Viability Following D-threo-PPMP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a widely utilized inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1][2] By blocking the conversion of ceramide to glucosylceramide, this compound leads to an intracellular accumulation of ceramide.[3] This accumulation can trigger a range of cellular responses, including endoplasmic reticulum (ER) stress, autophagy, and ultimately, apoptosis or programmed cell death.[4][5] Consequently, accurately assessing cell viability and the mode of cell death following this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic potential in various disease models, particularly in cancer research.

These application notes provide detailed protocols for quantifying cell viability and apoptosis in response to this compound treatment. The methodologies described herein are fundamental for researchers in cell biology, pharmacology, and drug development.

Signaling Pathway of this compound Action

This compound acts as a competitive inhibitor of glucosylceramide synthase. This inhibition leads to the accumulation of the substrate, ceramide. Elevated ceramide levels are known to induce cellular stress, particularly within the endoplasmic reticulum, which can activate apoptotic signaling pathways.

G cluster_0 Cellular Response to this compound D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Blocks Conversion Of Glucosylceramide Glucosylceramide (Downstream Glycosphingolipids) ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6] Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[7]

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1-100 µM.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[10] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[11]

Materials:

  • Cells treated with this compound as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include an untreated control.

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

The following diagram outlines the general workflow for assessing cell viability after this compound treatment.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Seeding (96-well or 6-well plates) Start->Cell_Culture Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection MTT_Assay MTT Assay (for Viability) Assay_Selection->MTT_Assay Viability Annexin_V_PI Annexin V/PI Staining (for Apoptosis) Assay_Selection->Annexin_V_PI Apoptosis Data_Acquisition Data Acquisition (Microplate Reader or Flow Cytometer) MTT_Assay->Data_Acquisition Annexin_V_PI->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation, Quadrant Analysis) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing cell viability and apoptosis.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Table 2: Apoptosis Analysis by Annexin V/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
1070.8 ± 3.515.3 ± 1.213.9 ± 1.8
2545.1 ± 2.835.6 ± 2.519.3 ± 2.1
5015.7 ± 1.948.9 ± 3.135.4 ± 2.9

Conclusion

The protocols and guidelines presented here offer a robust framework for assessing the cytotoxic and apoptotic effects of this compound. Consistent application of these methods will yield reliable and reproducible data, facilitating a deeper understanding of the cellular consequences of glucosylceramide synthase inhibition and aiding in the evaluation of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

troubleshooting D-threo-PPMP cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound cytotoxicity in experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing much higher cytotoxicity than expected in my cell line. What could be the cause?

A1: Higher-than-expected cytotoxicity can stem from several factors:

  • Incorrect Concentration: this compound is a potent inhibitor of glucosylceramide synthase (GCS), and its cytotoxic effects are dose-dependent. A concentration that is optimal for one cell line may be too high for another. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure your final solvent concentration in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control (medium with solvent only) in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to GCS inhibition due to differences in their sphingolipid metabolism and dependence on glycosphingolipids for survival and signaling.

  • Accumulation of Ceramide: Inhibition of GCS by this compound can lead to the accumulation of its substrate, ceramide.[1][2] Elevated ceramide levels are known to induce apoptosis and autophagy, which could contribute to the observed cytotoxicity.[2][3]

Troubleshooting Steps:

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to determine the IC50 value for your cell line.

  • Check Solvent Concentration: Calculate the final concentration of your solvent in the cell culture medium and ensure it is within a safe range.

  • Review the Literature: Search for studies that have used this compound in your specific or a similar cell line to get an idea of appropriate concentration ranges.

  • Assess Apoptosis/Autophagy Markers: Use assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or autophagy (e.g., LC3B conversion) to confirm if these pathways are being excessively activated.

Q2: I am not observing the expected cytotoxic effect of this compound. What should I check?

A2: A lack of cytotoxic effect could be due to the following:

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit GCS in your cell line.

  • Cell Resistance: Some cell lines may have intrinsic resistance to GCS inhibition or may have compensatory mechanisms to overcome the effects of this compound. For example, some cancer cells can upregulate drug efflux pumps like P-glycoprotein (MDR1), although this compound has been shown to down-regulate MDR1 expression in some multi-drug resistant cells.[4][5]

  • Compound Inactivity: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.[6]

  • Short Incubation Time: The cytotoxic effects of this compound may take time to manifest. Consider increasing the incubation time.

Troubleshooting Steps:

  • Increase Concentration and/or Incubation Time: Perform experiments with higher concentrations of this compound and/or for longer durations.

  • Verify Compound Activity: If possible, test the activity of your this compound stock in a sensitive cell line as a positive control.

  • Measure GCS Activity: Directly measure the activity of glucosylceramide synthase in your treated cells to confirm that the compound is inhibiting its target.

Q3: My experimental results with this compound are inconsistent. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. Here are some factors to consider:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact experimental outcomes.

  • Compound Preparation: Ensure consistent preparation of your this compound stock solution and its dilution to the final working concentration.

  • Assay Variability: The type of cytotoxicity assay used can influence the results. For example, metabolic assays like MTT may be affected by changes in cellular metabolism that are independent of cell death.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and seed them at a consistent density.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stable stock solution for each experiment.

  • Use Multiple Assay Types: Confirm your results using at least two different cytotoxicity assays that measure different parameters (e.g., a metabolic assay and a membrane integrity assay like Trypan Blue).

Data Presentation

Table 1: Reported Effective Concentrations of this compound and its Analogs in Various Cell Lines
CompoundCell LineConcentrationEffectReference
This compoundKB-V0.0110 µM70% decrease in MDR1 expression[4][5]
DL-threo-PPMPMDCK cell homogenates20 µM70% inhibition of GCS[7]
DL-threo-PPMPMouse liver microsomes20 µM41% inhibition of GCS[7]
DL-threo-PPMPMouse brain homogenates20 µM62% inhibition of GCS[7]
This compoundMDCK kidney epithelial cells20 µM70% reduction in cell growth[8]
This compoundMDCK kidney epithelial cells3 µMSignificant inhibition of DNA synthesis[8]
D-threo-PDMPB16 melanoma cells5-20 µMDose-dependent inhibition of neurite growth[1]
D-threo-PDMPB16 melanoma cells10-25 µMInhibition of cell binding to laminin (B1169045) and collagen[9][10]
DL-PDMPA549 cellsNot specifiedInduced autophagy and apoptosis[2]
D-threo-PDMPHuman AML cell linesNot specifiedDecreased cell viability[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
  • Cell Seeding: Seed cells in a 12-well plate at a density of 200,000 cells/well in complete media.

  • Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Following incubation, detach the cells using trypsin and resuspend them in complete media.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Assessment of Apoptosis by Annexin V Staining
  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway of this compound Action

D_threo_PPMP_Pathway PPMP This compound GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes CellGrowth Cell Growth Inhibition GCS->CellGrowth Contributes to Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids

Caption: this compound inhibits GCS, leading to ceramide accumulation and reduced glycosphingolipids.

Experimental Workflow for Troubleshooting Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Check_Concentration Verify this compound Concentration Start->Check_Concentration Dose_Response Perform Dose-Response Curve (IC50) Check_Concentration->Dose_Response If high Check_Solvent Check Vehicle Control for Toxicity Check_Concentration->Check_Solvent If expected Review_Literature Consult Literature for Cell Line Specific Data Dose_Response->Review_Literature Assess_Mechanism Assess Apoptosis/ Autophagy Markers Check_Solvent->Assess_Mechanism No toxicity End Resolution Check_Solvent->End Toxicity found Assess_Mechanism->Review_Literature Review_Literature->End

Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.

References

optimizing D-threo-PPMP treatment duration for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the use of this potent glucosylceramide synthase (GCS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS). GCS is a critical enzyme in the biosynthesis of most glycosphingolipids (GSLs), as it catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. By inhibiting GCS, this compound blocks the production of glucosylceramide and downstream GSLs. This leads to an accumulation of the substrate, ceramide, a bioactive lipid known to induce apoptosis and autophagy.[1][2]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cells with this compound can lead to a variety of cellular responses, primarily due to the inhibition of GCS and the subsequent accumulation of ceramide. These effects include:

  • Induction of Apoptosis: Ceramide accumulation is a well-established trigger for programmed cell death.[1]

  • Induction of Autophagy: this compound treatment has been shown to increase autophagy flux.[3][4]

  • Inhibition of Cell Growth and Proliferation: this compound can reduce cell growth and inhibit DNA synthesis.[5]

  • Reversal of Multidrug Resistance (MDR): In some cancer cell lines, this compound has been shown to down-regulate the expression of P-glycoprotein (MDR1), potentially re-sensitizing resistant cells to chemotherapeutic agents.[6][7]

  • Alteration of Signaling Pathways: this compound treatment can lead to the modulation of various signaling pathways, including the inhibition of pro-survival signals like Akt and ribosomal protein S6 phosphorylation, and the activation of stress-activated protein kinases (SAPKs) such as JNK.[3][8][9]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in organic solvents such as ethanol, methanol, and DMSO.[7][10][11] Prepare a concentrated stock solution in one of these solvents. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. The stability of the compound in solution is at least 6 months when stored at -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect on cells Insufficient concentration or treatment duration: The effective concentration and time can vary significantly between cell lines.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. Refer to the quantitative data tables below for starting points.
Compound instability: Improper storage or handling may lead to degradation.Ensure the compound is stored correctly at -20°C or -80°C. Prepare fresh dilutions from the stock solution for each experiment.
Cell line resistance: Some cell lines may have intrinsic resistance to GCS inhibition or ceramide-induced apoptosis.Consider using a different cell line or co-treatment with other agents to enhance sensitivity.
Inconsistent or variable results Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inaccurate drug concentration: Errors in preparing dilutions can lead to variability.Carefully prepare serial dilutions from a freshly prepared stock solution. Use calibrated pipettes.
Unexpected off-target effects Non-specific effects of high concentrations: At very high concentrations, this compound may have effects independent of GCS inhibition.Use the lowest effective concentration determined from your dose-response experiments. Consider using a negative control, such as the inactive enantiomer L-threo-PPMP, if available, to distinguish specific from non-specific effects.[12][13]
Difficulty in detecting apoptosis or autophagy Incorrect timing of analysis: The peak of apoptosis or autophagy induction can be time-dependent.Perform a time-course experiment to identify the optimal time point for your specific assay (e.g., caspase activation, LC3-II conversion).
Insensitive detection method: The chosen assay may not be sensitive enough to detect the changes.Use multiple, complementary assays to confirm your results (e.g., Western blot for cleaved caspases and PARP, flow cytometry for Annexin V staining for apoptosis; Western blot for LC3-II and p62, fluorescence microscopy for LC3 puncta for autophagy).

Quantitative Data

The following tables summarize the effective concentrations and inhibitory activities of this compound and the related compound D-threo-PDMP in various experimental settings. These values can serve as a starting point for optimizing your own experiments.

Table 1: Inhibitory Concentrations (IC50) and Effective Doses of this compound and Related Compounds

CompoundTarget/EffectCell Line/SystemConcentrationReference
DL-threo-PPMPGlucosylceramide Synthase-2-20 µM (IC50)[1]
DL-threo-PPMPP. falciparum growthErythrocytes0.85 µM (IC50)[3]
This compoundCell Growth Reduction (70%)MDCK20 µM[5]
This compoundDNA Synthesis InhibitionMDCK3 µM[5]
This compoundMDR1 Expression Decrease (70%)KB-V0.0110 µM (72h)[6][7]
D-threo-PDMPCell ViabilityHL-60/VCR, HL-60/DNR, KG-1a10 µM (24h)[12][14]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Signaling Proteins (e.g., p-Akt, p-S6)
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

This compound inhibits glucosylceramide synthase (GCS), leading to an accumulation of ceramide. Ceramide acts as a second messenger that can trigger multiple downstream signaling cascades, including the induction of apoptosis and autophagy.

D_threo_PPMP_Signaling D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Blocks conversion of Apoptosis Apoptosis Ceramide->Apoptosis Autophagy Autophagy Ceramide->Autophagy Akt_S6 Akt / S6 Phosphorylation Ceramide->Akt_S6 JNK JNK Activation Ceramide->JNK PP2A PP2A Activation Ceramide->PP2A JNK->Apoptosis PP2A->Akt_S6

Caption: this compound inhibits GCS, leading to ceramide accumulation and downstream effects.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps to evaluate the effects of this compound in a cell-based experiment.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Western Blot, Flow Cytometry) Treatment->Apoptosis Autophagy Autophagy Assays (e.g., Western Blot for LC3) Treatment->Autophagy Signaling Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Treatment->Signaling Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Autophagy->Analysis Signaling->Analysis

Caption: A typical experimental workflow for studying the effects of this compound.

References

D-threo-PPMP not showing expected inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-PPMP. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve the expected inhibitory effects of this compound in your experiments.

Troubleshooting Guide: this compound Not Showing Expected Inhibition

If you are not observing the expected inhibition with this compound, please consult the following troubleshooting guide. This guide is designed to help you identify and resolve common issues systematically.

Logical Troubleshooting Workflow

Here is a workflow to help you diagnose the potential issues with your this compound experiment.

troubleshooting_workflow start Start: No/Low Inhibition Observed check_reagent 1. Verify this compound Reagent start->check_reagent check_storage Incorrect Storage? check_reagent->check_storage check_solubility 2. Confirm Proper Solubilization check_storage->check_solubility No solution Potential Solution check_storage->solution Yes solubility_issue Precipitation or Incomplete Dissolution? check_solubility->solubility_issue check_concentration 3. Review Experimental Concentration solubility_issue->check_concentration No solubility_issue->solution Yes concentration_issue Suboptimal Concentration? check_concentration->concentration_issue check_protocol 4. Examine Assay Protocol concentration_issue->check_protocol No concentration_issue->solution Yes protocol_issue Protocol-related Error? check_protocol->protocol_issue check_cell_system 5. Evaluate Cellular System protocol_issue->check_cell_system No protocol_issue->solution Yes cell_issue Cell-specific Factors? check_cell_system->cell_issue cell_issue->solution Yes end Problem Resolved cell_issue->end No solution->end

Caption: A step-by-step workflow for troubleshooting experiments where this compound is not showing the expected inhibition.

Frequently Asked Questions (FAQs)

Reagent and Preparation

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical for maintaining the activity of this compound. The solid form should be stored at -20°C under desiccating conditions and is stable for at least four years.[1] Stock solutions can be prepared in DMSO, ethanol, or methanol. A 4 mM stock solution in water has been noted to be stable for at least one month at 4°C.[2] For long-term storage of solutions, it is recommended to store them at -80°C.

Q2: I am having trouble dissolving this compound. What should I do?

A2: this compound is soluble in DMSO (up to 10 mM), ethanol, and methanol. If you are experiencing solubility issues, gentle warming and sonication may aid in dissolution.[2] Ensure that the final concentration of the solvent in your experimental system is not high enough to cause cellular toxicity. For cell culture experiments, the final DMSO concentration should typically not exceed 0.1%.[3]

Experimental Design and Protocols

Q3: What is the recommended working concentration for this compound?

A3: The optimal concentration of this compound is highly dependent on the experimental system.

  • In Vitro Enzyme Assays: The IC50 for glucosylceramide synthase is generally in the range of 2-20 µM.[4] A concentration of 5 µM has been shown to inhibit the enzyme by 50%.[3]

  • Cell-Based Assays: Effective concentrations in cell culture typically range from 3 µM to 20 µM.[1][5] For example, a 70% reduction in cell growth was observed in MDCK cells at 20 µM, while significant inhibition of DNA synthesis occurred at 3 µM.[5] In KB-V0.01 cells, 10 µM this compound for 72 hours decreased MDR1 expression by 70%.[6][7]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: What is the mechanism of action of this compound?

A4: this compound is a competitive inhibitor of the enzyme glucosylceramide synthase (GCS).[8] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, which is the first step in the synthesis of most glycosphingolipids. By inhibiting GCS, this compound blocks the production of glucosylceramide and downstream glycosphingolipids. This can lead to an accumulation of ceramide, which may induce apoptosis.

GCS_pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Glycosphingolipids Complex Glycosphingolipids GlcCer->Glycosphingolipids PPMP This compound PPMP->GCS

Caption: this compound inhibits Glucosylceramide Synthase (GCS), blocking the synthesis of Glucosylceramide.

Troubleshooting Unexpected Results

Q5: I am using the correct concentration, but still not seeing an effect. What could be the issue?

A5: If the concentration is correct, consider these other factors:

  • Cell Type Specificity: The effectiveness of this compound can vary between cell lines.[9] Some cell lines may have lower GCS activity or different metabolic pathways that make them less sensitive to GCS inhibition.

  • Metabolism of this compound: this compound can be metabolized and inactivated by cytochrome P450 enzymes. If your cells have high P450 activity, the effective concentration of the inhibitor may be reduced over time.

  • Incorrect Isomer: Ensure you are using the D-threo isomer, as it is the active enantiomer.[1] The L-threo isomer is not an effective inhibitor of GCS.[10]

  • Off-Target Effects: While this compound is a specific GCS inhibitor, at higher concentrations, off-target effects can occur. It has been shown to alter cellular cholesterol homeostasis independently of GCS inhibition.[10]

Q6: Could my this compound be inactive?

A6: While unlikely if stored correctly, reagent inactivity is possible. To test the activity of your this compound, you can perform an in vitro GCS activity assay using a positive control cell line known to be sensitive to the inhibitor.

Quantitative Data Summary

ParameterValueExperimental SystemReference
IC50 2-20 µMGlucosylceramide synthase activity[4]
IC50 0.85 µMP. falciparum growth[11]
Effective Concentration 3 µMInhibition of DNA synthesis in MDCK cells[5]
Effective Concentration 10 µM70% decrease in MDR1 expression in KB-V0.01 cells (72h)[6][7]
Effective Concentration 20 µM70% reduction in cell growth in MDCK cells[5]

Experimental Protocols

Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is a general guideline for measuring GCS activity in cell lysates.

Materials:

  • Cells or tissue homogenate

  • This compound

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) system

  • Fluorescence detector

Workflow:

GCS_assay_workflow prep_lysate 1. Prepare Cell Lysate pre_incubate 2. Pre-incubate with this compound prep_lysate->pre_incubate add_substrate 3. Add NBD-C6-Ceramide and UDP-Glucose pre_incubate->add_substrate incubate 4. Incubate at 37°C add_substrate->incubate stop_reaction 5. Stop Reaction (add Chloroform/Methanol) incubate->stop_reaction extract_lipids 6. Extract Lipids stop_reaction->extract_lipids analyze_hptlc 7. Analyze by HPTLC extract_lipids->analyze_hptlc quantify 8. Quantify Fluorescent Product analyze_hptlc->quantify

Caption: Workflow for an in vitro Glucosylceramide Synthase (GCS) activity assay.

Procedure:

  • Prepare Cell Lysate: Homogenize cells or tissue in assay buffer. Determine the protein concentration of the lysate.

  • Pre-incubation with Inhibitor: In a microcentrifuge tube, pre-incubate the cell lysate with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose to the pre-incubated lysate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop Reaction: Terminate the reaction by adding chloroform/methanol (2:1, v/v).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • HPTLC Analysis: Spot the extracted lipids onto an HPTLC plate and develop the plate using an appropriate solvent system.

  • Quantification: Visualize the fluorescent product (NBD-C6-glucosylceramide) under a fluorescence detector and quantify the band intensity. The inhibition of GCS activity is determined by the reduction in the fluorescent product formation in the presence of this compound compared to the vehicle control.

Protocol 2: Cell-Based Assay for GCS Inhibition

This protocol provides a general method for assessing the effect of this compound on cells in culture.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Multi-well cell culture plates

  • Reagents for the desired downstream analysis (e.g., cell viability assay, Western blot, flow cytometry)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: After incubation, perform the desired analysis to assess the effects of this compound. This could include:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect on cell growth.

    • Western Blotting: To analyze the expression of proteins involved in apoptosis or other signaling pathways.

    • Flow Cytometry: To analyze the cell cycle or apoptosis.

    • Lipid Analysis: To measure the levels of glucosylceramide and other glycosphingolipids.

References

inconsistent results with D-threo-PPMP treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-PPMP. This guide provides troubleshooting advice and frequently asked questions to address inconsistencies and other issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a critical enzyme in the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first committed step in this pathway.[1] By inhibiting GCS, this compound effectively depletes downstream glycosphingolipids. It is a ceramide analog, and the D-threo enantiomer is the biologically active form.[3]

Q2: What is the difference between this compound and DL-threo-PPMP?

This compound is the active enantiomer that specifically inhibits glucosylceramide synthase.[3] DL-threo-PPMP is a racemic mixture containing both the active D-threo enantiomer and the inactive L-threo enantiomer.[4] Using the DL-threo racemic mixture can lead to inconsistent results as the effective concentration of the active compound is lower, and the L-threo enantiomer may have its own off-target effects. For consistent and reproducible results, it is highly recommended to use the pure this compound isomer.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in ethanol, methanol, and DMSO (up to 10 mM).[5] For long-term storage, it is recommended to store the compound as a solid at -20°C under desiccating conditions, where it can be stable for up to 12 months.[5] Stock solutions should also be stored at -20°C.

Troubleshooting Guide

Inconsistent Effects on Cell Viability and Proliferation

Issue: I am observing highly variable or unexpected results in my cell viability/proliferation assays after this compound treatment.

Potential Cause Troubleshooting Suggestion
Cell Line Specificity The effects of GCS inhibition can be highly cell-type dependent. Some cell lines may be more sensitive to glycosphingolipid depletion than others.
Compound Purity and Isomer Ensure you are using the pure this compound isomer, not the DL-threo racemic mixture. Verify the purity of your compound with the supplier's certificate of analysis.
Off-Target Effects This compound has been reported to have off-target effects on cholesterol homeostasis, independent of GCS inhibition. This can lead to cytotoxicity in some cell lines.
Induction of Autophagy and ER Stress This compound can induce autophagy and endoplasmic reticulum (ER) stress, which can either promote cell survival or lead to cell death depending on the cellular context and the duration of treatment.
Concentration and Treatment Duration The optimal concentration and treatment time can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment for each new cell line.
Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: The following day, remove the old medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Autophagy and ER Stress Markers

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, p62) and ER stress markers (e.g., GRP78, CHOP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflow

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide D_threo_PPMP This compound D_threo_PPMP->GCS Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids Cellular_Effects Altered Cell Signaling, Proliferation, Viability Glycosphingolipids->Cellular_Effects

Caption: this compound inhibits GCS, blocking glycosphingolipid synthesis.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Inconsistent Results Check_Compound Verify Compound: - D-threo isomer? - Purity >98%? - Correct solvent? Start->Check_Compound Check_Protocol Review Protocol: - Dose-response? - Time-course? - Cell density optimal? Check_Compound->Check_Protocol [Compound OK] Order_New_Compound Order new compound Check_Compound->Order_New_Compound [Issue Found] Check_Cell_Line Consider Cell Line: - Known sensitivity? - Baseline GSL levels? Check_Protocol->Check_Cell_Line [Protocol OK] Optimize_Concentration Optimize concentration/ treatment time Check_Protocol->Optimize_Concentration [Issue Found] Investigate_Off_Target Investigate Off-Target Effects: - Cholesterol homeostasis? - Autophagy induction? - ER stress? Check_Cell_Line->Investigate_Off_Target [Cell Line OK] Use_Different_Cell_Line Use a different cell line Check_Cell_Line->Use_Different_Cell_Line [Issue Found] Analyze_Data Re-analyze Data and Optimize Experiment Investigate_Off_Target->Analyze_Data Measure_Off_Target_Markers Measure off-target markers Investigate_Off_Target->Measure_Off_Target_Markers Consistent_Results Consistent Results Analyze_Data->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound results.

References

potential off-target effects of D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-threo-PPMP. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide to form glucosylceramide. By inhibiting GCS, this compound effectively depletes the cellular levels of glucosylceramide and downstream GSLs.

Q2: What are the expected downstream effects of inhibiting glucosylceramide synthase with this compound?

The primary and expected downstream effect of this compound is a reduction in the cellular concentration of glucosylceramide and various other GSLs. This can lead to a range of cellular consequences, including but not limited to:

  • Alterations in cell growth and proliferation: this compound has been shown to reduce cell growth in various cell lines.[3]

  • Induction of apoptosis and autophagy: Inhibition of GCS can lead to the accumulation of ceramide, a pro-apoptotic lipid, and can also induce autophagy.[4][5]

  • Changes in cell adhesion and signaling: GSLs are important components of the plasma membrane and are involved in cell-cell recognition, adhesion, and signaling. Their depletion can alter how cells interact with their environment. For instance, treatment with the analog D-threo-PDMP has been shown to decrease cell adhesion to laminin (B1169045) and type IV collagen, but not to fibronectin.[6]

Troubleshooting Guide

Q3: I've treated my cells with this compound and am seeing a significant decrease in cell viability, even at low concentrations. Is this expected, and how can I investigate it?

A decrease in cell viability can be an expected outcome of this compound treatment, as it can induce apoptosis and inhibit cell growth.[3][4] However, if the observed cytotoxicity is greater than anticipated, it could be due to off-target effects or specific sensitivities of your cell line.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, verify that this compound is inhibiting GCS in your experimental system. You can do this by measuring the levels of glucosylceramide.

  • Assess Apoptosis: Determine if the decreased viability is due to apoptosis. This can be measured by assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot for cleaved caspases.

  • Evaluate Off-Target Effects: Consider the possibility of off-target effects, such as alterations in cholesterol homeostasis or mTOR signaling (see Q4 and Q5).

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a common method for assessing cell viability.

StepProcedure
1 Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
2 Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle-only control.
3 Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
4 Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
5 Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
6 Gently mix to dissolve the formazan crystals.
7 Read the absorbance at 570 nm using a microplate reader.

Q4: My lipidomics data shows changes in cholesterol levels after this compound treatment. Is this a known off-target effect?

Yes, the analog D-threo-PDMP has been reported to alter cellular cholesterol homeostasis independently of its effects on GSL synthesis.[7] It can cause the accumulation of free cholesterol and cholesterol esters in late endosomes and lysosomes.[7]

Troubleshooting Steps:

  • Visualize Cholesterol Accumulation: Use filipin (B1216100) staining to visualize the localization and accumulation of unesterified cholesterol.

  • Quantify Cholesterol Levels: Perform a quantitative cholesterol assay to measure total and free cholesterol levels in cell lysates.

Experimental Protocol: Filipin Staining for Unesterified Cholesterol

This protocol allows for the visualization of cholesterol accumulation in cells.

StepProcedure
1 Seed cells on glass coverslips in a 24-well plate and treat with this compound as required.
2 Wash cells twice with PBS.
3 Fix cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
4 Wash cells three times with PBS.
5 Quench autofluorescence by incubating with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.
6 Wash cells three times with PBS.
7 Stain with 0.05 mg/mL Filipin III in PBS with 10% FBS for 2 hours at room temperature, protected from light.[8]
8 Wash cells three times with PBS.
9 Mount coverslips on slides with a suitable mounting medium.
10 Visualize immediately using a fluorescence microscope with a UV filter (Ex: 340-380 nm, Em: 385-470 nm).[9]

Q5: I am observing changes in the phosphorylation status of proteins in the mTOR signaling pathway. Is there a connection between this compound and mTOR signaling?

Yes, treatment with D-threo-PDMP has been shown to cause inactivation of the mTOR (mechanistic target of rapamycin) pathway.[10] This appears to be linked to the accumulation of lipids in the lysosome.[10]

Troubleshooting Steps:

  • Assess mTOR Localization: Use immunofluorescence to observe the subcellular localization of mTOR. Inactivation is often associated with its dissociation from the lysosomal surface.

  • Analyze Downstream Targets: Perform Western blotting to check the phosphorylation status of mTOR targets such as p70S6K and 4E-BP1.

Experimental Protocol: Immunofluorescence for mTOR Localization

This protocol can be used to visualize the cellular location of mTOR.

StepProcedure
1 Seed cells on glass coverslips and treat with this compound.
2 Fix cells with 4% paraformaldehyde for 15 minutes.
3 Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
4 Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
5 Incubate with a primary antibody against mTOR in 1% BSA in PBST overnight at 4°C.
6 Wash three times with PBST.
7 Incubate with a fluorescently labeled secondary antibody in 1% BSA in PBST for 1-2 hours at room temperature, protected from light.
8 (Optional) Co-stain with a lysosomal marker like LAMP1 to observe co-localization.
9 Wash three times with PBST.
10 Mount coverslips and visualize using a fluorescence or confocal microscope.

Q6: How can I confirm that this compound is inhibiting glycosphingolipid synthesis in my cells?

You can directly measure the levels of glucosylceramide and other downstream glycosphingolipids using thin-layer chromatography (TLC).

Experimental Protocol: Thin-Layer Chromatography (TLC) for Glycosphingolipids

This protocol provides a method for separating and visualizing GSLs.[11][12][13]

StepProcedure
1 Treat cells with this compound.
2 Harvest cells and extract total lipids using a chloroform:methanol solvent system (e.g., 2:1, v/v).
3 Dry the lipid extract under a stream of nitrogen.
4 Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
5 Spot the lipid extract onto a silica (B1680970) gel TLC plate. Include appropriate GSL standards.
6 Develop the TLC plate in a chamber with a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
7 Dry the plate after development.
8 Visualize the lipid spots using a suitable stain (e.g., orcinol-sulfuric acid spray followed by heating).
9 Compare the intensity of the GSL spots in treated versus untreated samples.

Visualizations

G cluster_membrane Plasma Membrane GCS Glucosylceramide Synthase (GCS) GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP_Glucose UDP-Glucose UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS D_threo_PPMP This compound D_threo_PPMP->GCS Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs

Caption: this compound inhibits Glucosylceramide Synthase.

G D_threo_PPMP This compound Treatment GCS_Inhibition Glucosylceramide Synthase Inhibition D_threo_PPMP->GCS_Inhibition Lysosomal_Lipid_Accumulation Lysosomal Lipid Accumulation GCS_Inhibition->Lysosomal_Lipid_Accumulation mTOR_Dissociation mTOR Dissociation from Lysosome Lysosomal_Lipid_Accumulation->mTOR_Dissociation mTOR_Inactivation mTOR Inactivation mTOR_Dissociation->mTOR_Inactivation

Caption: Off-target effect of this compound on mTOR signaling.

G Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Fixation Fix Cells (e.g., 4% PFA) Treatment->Fixation Staining Stain for Cholesterol (Filipin) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Analyze Cholesterol Accumulation Imaging->Analysis

Caption: Workflow for assessing cholesterol accumulation.

References

how to prevent D-threo-PPMP precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-PPMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as its precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a critical enzyme in the synthesis of glycosphingolipids, as it catalyzes the transfer of glucose to ceramide to form glucosylceramide. By inhibiting GCS, this compound effectively blocks the formation of most glycosphingolipids and leads to the intracellular accumulation of its substrate, ceramide.[3]

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. Product information consistently indicates that this compound hydrochloride is soluble in organic solvents such as ethanol, methanol (B129727), and DMSO, but only sparingly soluble in aqueous buffers.[2] When a concentrated stock solution of this compound in an organic solvent is diluted directly into an aqueous medium, the compound can rapidly come out of solution and form a precipitate.[4]

Q3: What are the downstream cellular effects of inhibiting glucosylceramide synthase with this compound?

A3: The primary effect of GCS inhibition is the accumulation of ceramide. Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways. Elevated ceramide levels have been shown to induce apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][3][5][6] Furthermore, ceramide accumulation can lead to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[7]

Q4: What is the recommended solvent for making a stock solution of this compound?

A4: Based on solubility data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ethanol and methanol are also suitable solvents.[2] It is crucial to ensure the this compound is fully dissolved in the organic solvent before any subsequent dilution steps.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step protocol and best practices to prevent the precipitation of this compound in your cell culture experiments.

Issue: Precipitate formation upon addition of this compound to cell culture medium.

Root Cause: Rapid change in solvent polarity when a concentrated stock of hydrophobic this compound is introduced into an aqueous medium.

Solution: A step-wise dilution method.

The following protocol is a recommended best practice derived from methods for similar hydrophobic compounds and general guidelines for preparing solutions for cell culture.

Experimental Protocol: Preparation of this compound Working Solution

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Aseptically weigh out the desired amount of this compound powder in a sterile vial.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex or gently warm the solution (if the compound is heat-stable) until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. This is your Primary Stock Solution .

    • Note: For long-term storage, aliquot the primary stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution in DMSO:

    • Before adding to your aqueous medium, perform an intermediate dilution of your primary stock solution in DMSO. For example, dilute the 10 mM primary stock to 1 mM in DMSO. This will be your Intermediate Stock Solution .

    • Rationale: This step reduces the concentration of this compound in the aliquot that will be added to the medium, which can help prevent localized high concentrations that lead to precipitation.[8]

  • Final Dilution into Pre-Warmed Medium:

    • It is critical to add the this compound stock to pre-warmed (37°C) complete cell culture medium. The presence of serum proteins in the complete medium can help to stabilize the hydrophobic compound and prevent precipitation.

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of the Intermediate Stock Solution drop-wise to achieve your desired final concentration.

    • Example: To achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of a 10 mM intermediate stock solution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]

  • Final Check:

    • After adding the this compound, visually inspect the medium for any signs of precipitation or cloudiness. If the medium appears clear, it is ready for use.

Quantitative Data Summary

CompoundSolventStock Solution ConcentrationRecommended Final Concentration Range
This compoundDMSO1-10 mM1-25 µM
DL-threo-PPMPDMSOup to 10 mMIC50 ~2-20 µM[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GCS Inhibition by this compound

This compound inhibits glucosylceramide synthase, leading to an accumulation of ceramide. Ceramide, a bioactive lipid, can trigger apoptosis through the activation of caspases and influence the expression of Bcl-2 family proteins.[6] Additionally, ceramide accumulation has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.

GCS_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GCS Glucosylceramide Synthase (GCS) Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Ceramide Ceramide Ceramide->GCS Substrate mTORC1 mTORC1 Ceramide->mTORC1 Inhibits Apoptosis Apoptosis Ceramide->Apoptosis Induces CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PPMP This compound PPMP->GCS Inhibits

Caption: Inhibition of GCS by this compound leads to ceramide accumulation, which in turn inhibits mTORC1 and induces apoptosis.

Experimental Workflow for Preventing Precipitation

The following workflow diagram illustrates the key steps to successfully prepare and use this compound in cell culture experiments while minimizing the risk of precipitation.

Experimental_Workflow A Prepare 10 mM Primary Stock in DMSO B Prepare 1 mM Intermediate Stock in DMSO A->B D Add Intermediate Stock drop-wise to warmed medium while vortexing B->D C Pre-warm Complete Cell Culture Medium to 37°C C->D E Visually inspect for any precipitation D->E F Proceed with experiment E->F Clear G Troubleshoot: - Further dilute intermediate stock - Use fresh medium E->G Precipitate

Caption: A step-by-step workflow for the preparation of a this compound working solution to prevent precipitation in cell culture media.

References

D-threo-PPMP stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of D-threo-PPMP, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: The recommended long-term storage temperature for this compound is -20°C.[1][2] When stored properly at this temperature, the compound is stable for at least four years.[1][2] It is also advised to store it under desiccating conditions.

Q2: How should I handle this compound upon receipt?

A2: this compound is typically shipped at room temperature or on wet ice.[1][2] Upon receipt, it is recommended to store the product at -20°C for long-term stability.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.

Q4: What is the shelf life of this compound in solution?

A4: The stability of this compound in solution is less characterized than its solid-state stability. It is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. The stability in aqueous media at 37°C may be limited, and it is advisable to perform a stability check in your specific cell culture medium or buffer.

Stability and Storage Summary

Quantitative data from suppliers regarding the storage and stability of this compound is summarized in the table below.

ParameterRecommendationSource
Storage Temperature -20°C[1][2]
Long-Term Stability ≥ 4 years (as a solid)[1][2]
Shipping Conditions Room temperature or wet ice[1][2]
Storage Advice Store under desiccating conditions
Recommended Solvents Ethanol, Methanol, DMSO

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

IssuePossible CauseSuggested Solution
Inconsistent or lower-than-expected inhibitory activity Compound Degradation: Improper storage of the solid compound or stock solution. Instability in aqueous experimental buffer or media.Ensure the solid compound has been stored at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO. For experiments, add the compound to the aqueous buffer or media immediately before use. Consider performing a stability test of the compound in your experimental medium.
Incomplete Solubilization: The compound did not fully dissolve in the solvent, leading to a lower effective concentration.Ensure the compound is completely dissolved in the stock solvent. Gentle warming or vortexing may aid dissolution. When diluting the stock into aqueous media, ensure proper mixing to avoid precipitation.
Precipitation of the compound in cell culture media Low Aqueous Solubility: The final concentration of this compound in the aqueous media exceeds its solubility limit.Prepare a higher concentration stock solution in DMSO to minimize the volume of organic solvent added to the aqueous media. Test a range of final concentrations to determine the solubility limit in your specific media. The presence of serum in the media may sometimes help to stabilize the compound.
High variability between experimental replicates Inconsistent Sample Handling: Variations in timing, pipetting, or storage of samples.Standardize all steps of the experimental protocol, including incubation times and sample processing. Ensure accurate and consistent pipetting, especially for stock solutions.
Cell-based Assay Issues: Variations in cell seeding density, cell health, or passage number.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure even cell seeding.

Experimental Protocols

General Protocol for Assessing this compound Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in a specific solution over time using HPLC analysis.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS, cell culture media) to the final working concentration (e.g., 10 µM).

  • Incubation: Incubate the working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the incubated solution. The 0-hour time point should be collected immediately after preparation.

  • Sample Quenching: To stop any further degradation, mix the collected aliquot with an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Processing: Centrifuge the quenched sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the amount of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

This compound Mechanism of Action

This compound acts as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in the glycosphingolipid biosynthesis pathway.[3] This inhibition blocks the conversion of ceramide to glucosylceramide, leading to a reduction in the synthesis of downstream glycosphingolipids and an accumulation of ceramide.[3][4]

GCS_Inhibition_Pathway cluster_input Substrates Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Glycosphingolipids Downstream Glycosphingolipids GlcCer->Glycosphingolipids Further Enzymatic Steps PPMP This compound PPMP->GCS Inhibition

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of a small molecule inhibitor like this compound in a liquid matrix.

Stability_Workflow Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solution in Experimental Buffer Prep_Stock->Prep_Working Incubate Incubate under Experimental Conditions Prep_Working->Incubate Collect_Samples Collect Aliquots at Time Points (T0, T1, T2...) Incubate->Collect_Samples Quench Quench Reaction (e.g., with cold Acetonitrile) Collect_Samples->Quench Analyze Analyze by HPLC Quench->Analyze Data_Analysis Calculate % Remaining vs. Time Analyze->Data_Analysis

Caption: Workflow for assessing this compound stability in solution.

Troubleshooting Decision Tree for Inconsistent Results

A logical flow to troubleshoot inconsistent experimental outcomes when using this compound.

Troubleshooting_Tree Start Inconsistent Results Observed Check_Storage Check this compound Storage Conditions (-20°C, desiccated?) Start->Check_Storage Check_Sol Review Solution Preparation Protocol Check_Storage->Check_Sol Yes Storage_Issue Use a Fresh Vial of Compound Check_Storage->Storage_Issue No Check_Assay Examine Assay Parameters Check_Sol->Check_Assay Yes Sol_Issue Prepare Fresh Stock and Working Solutions Check_Sol->Sol_Issue No Assay_Issue Standardize Cell Seeding, Reagent Addition, etc. Check_Assay->Assay_Issue No End Re-run Experiment Check_Assay->End Yes Sol_Issue->End Storage_Issue->End Assay_Issue->End

References

Technical Support Center: Addressing Cellular Resistance to D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with cellular resistance to this potent glucosylceramide synthase (GCS) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate and overcome resistance in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to this compound resistance in a question-and-answer format.

Q1: My cells are showing reduced sensitivity to this compound over time. What is the likely cause?

A1: The most common mechanism for acquired resistance to this compound is the upregulation of its molecular target, glucosylceramide synthase (GCS).[1][2] Cells may increase the expression of the UGCG gene, which encodes GCS, leading to higher levels of the enzyme. This effectively titrates out the inhibitor, requiring higher concentrations of this compound to achieve the same level of GCS inhibition. In some multidrug-resistant cell lines, an 11-fold higher level of GCS activity has been observed compared to the parental, sensitive cell line.[2]

Q2: How can I determine if my cells have developed resistance through GCS upregulation?

A2: You can assess GCS expression at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of the UGCG gene. A significant increase in UGCG transcripts in your treated cells compared to control cells would suggest transcriptional upregulation.

  • Western Blotting: Analyze the protein levels of GCS. An increased protein band intensity for GCS in your treated cells would confirm that the mRNA upregulation is translating to higher enzyme levels.

  • GCS Activity Assay: Directly measure the enzymatic activity of GCS in cell lysates. This will provide a functional confirmation of resistance.

Detailed protocols for these techniques are provided in the "Experimental Protocols" section.

Q3: I've confirmed GCS upregulation. What are my options to overcome this resistance?

A3: Several strategies can be employed:

  • Dose Escalation: A straightforward approach is to increase the concentration of this compound to overcome the higher levels of GCS. However, this may be limited by off-target effects or cytotoxicity.

  • Combination Therapy: Consider co-administering this compound with an agent that can counteract the resistance mechanism. For instance, since GCS upregulation can be linked to multidrug resistance, combining this compound with other chemotherapeutics may have a synergistic effect.

  • Genetic Knockdown of GCS: Use siRNA or shRNA to specifically reduce the expression of UGCG. This can help to re-sensitize the cells to this compound.

Q4: Are there other potential mechanisms of resistance to this compound besides GCS upregulation?

A4: While GCS upregulation is the most documented mechanism, other possibilities exist:

  • Drug Efflux: Although this compound has been shown to decrease the expression of the MDR1 drug efflux pump (P-glycoprotein), it is theoretically possible that other, less common, efflux pumps could be involved in transporting this compound out of the cell.[3][4][5][6]

  • Drug Metabolism: this compound can be metabolized and inactivated by cytochrome P450 (CYP) enzymes in vivo. While less characterized in cell culture models, upregulation of specific CYP enzymes could potentially contribute to reduced drug efficacy.

  • Mutations in the GCS Gene: Although not widely reported, mutations in the UGCG gene that alter the binding site of this compound could confer resistance. This would be a rare event but could be investigated by sequencing the UGCG gene in resistant cell lines.

Q5: My this compound treatment is leading to unexpected off-target effects. What could be causing this?

A5: this compound is a ceramide analog and, at higher concentrations, may have off-target effects unrelated to GCS inhibition. For example, the related compound D-threo-PDMP has been shown to alter cellular cholesterol homeostasis independently of its effect on glycosphingolipid synthesis.[7] It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to distinguish between on-target and off-target effects.

Data Presentation

Table 1: Glucosylceramide Synthase (GCS) Expression and Activity in Sensitive vs. Resistant Cells

Cell LineResistance StatusGCS mRNA Fold IncreaseGCS Protein Fold IncreaseGCS Activity Fold IncreaseReference
MCF-7Sensitive111[2]
MCF-7/GCSAdriamycin ResistantNot ReportedNot Reported11[2]
HaCaTSensitive111[1]
HaCaT + SMaseCeramide-induced stressIncreasedIncreased2.4[1]
RHEK ModelControl1Not ReportedNot Reported[8]
RHEK + BSGTreated1.191.28-1.32Not Reported[8]

Table 2: IC50 Values for this compound and Related Compounds

Cell LineCompoundIC50 (µM)NotesReference
MDCKThis compound~3Inhibition of DNA synthesis[9]
VariousDL-threo-PPMP2 - 20Inhibition of GCS activity[10]
MCF-7Adriamycin~0.1Parental sensitive cells[2]
MCF-7/GCSAdriamycin>1.0GCS overexpressing cells[2]

Experimental Protocols

Protocol 1: Measurement of Glucosylceramide Synthase (GCS) Activity

This protocol is adapted from a fluorescent HPLC-based assay and can be used to determine the in vitro activity of GCS in cell lysates.

Materials:

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl, 5 mM MgCl2)

  • Methanol

  • Chloroform

  • HPLC system with a fluorescence detector and a normal-phase silica (B1680970) column

Procedure:

  • Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine 20-50 µg of cell lysate protein with the reaction buffer. b. Add NBD-C6-ceramide to a final concentration of 10 µM. c. Initiate the reaction by adding UDP-glucose to a final concentration of 20 µM. d. Incubate the reaction at 37°C for 1-2 hours.

  • Lipid Extraction: a. Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis: a. Reconstitute the dried lipids in a small volume of the HPLC mobile phase. b. Inject the sample onto the HPLC system. c. Separate the lipids using a normal-phase silica column with an appropriate solvent gradient. d. Detect the fluorescent NBD-C6-glucosylceramide product using a fluorescence detector. e. Quantify the amount of product by comparing the peak area to a standard curve of NBD-C6-glucosylceramide.

  • Calculate GCS Activity: Express the activity as pmol of product formed per mg of protein per hour.

Protocol 2: Quantitative Analysis of MDR1 mRNA Expression by RT-qPCR

This protocol provides a method for quantifying the expression of the MDR1 (ABCB1) gene.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for MDR1 and a reference gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for MDR1 or the reference gene, and diluted cDNA. b. Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for MDR1 and the reference gene in both control and this compound-resistant cells. b. Calculate the relative expression of MDR1 using the ΔΔCt method, normalizing to the reference gene and comparing the resistant cells to the sensitive control cells.

Protocol 3: Western Blot for P-glycoprotein (MDR1) Detection

This protocol outlines the detection of P-glycoprotein protein levels in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-glycoprotein (MDR1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Prepare cell lysates as described in Protocol 1. b. Determine protein concentration.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

GCS_MDR1_Pathway cluster_inhibition This compound Action cluster_cell Cellular Processes cluster_synthesis Glycosphingolipid Synthesis cluster_signaling Signal Transduction cluster_gene_expression Gene Expression PPMP This compound GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits Ceramide Ceramide Ceramide->GCS Substrate GlcCer Glucosylceramide GCS->GlcCer Product cSrc c-Src GlcCer->cSrc Activates beta_catenin β-catenin cSrc->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Co-activates MDR1_promoter MDR1 Promoter TCF_LEF->MDR1_promoter Binds to MDR1_mRNA MDR1 mRNA MDR1_promoter->MDR1_mRNA Transcription Pgp P-glycoprotein (MDR1) MDR1_mRNA->Pgp Translation

Caption: this compound inhibits GCS, leading to reduced c-Src and β-catenin signaling and decreased MDR1 expression.

Resistance_Workflow Start Decreased Cell Sensitivity to this compound Observed Hypothesis Hypothesis: Upregulation of GCS Start->Hypothesis qPCR Measure UGCG mRNA (RT-qPCR) Hypothesis->qPCR Test Western Measure GCS Protein (Western Blot) Hypothesis->Western Test Activity Measure GCS Activity (Enzyme Assay) Hypothesis->Activity Test Upregulated GCS Upregulation Confirmed qPCR->Upregulated Increased Not_Upregulated GCS Not Upregulated qPCR->Not_Upregulated No Change Western->Upregulated Increased Western->Not_Upregulated No Change Activity->Upregulated Increased Activity->Not_Upregulated No Change Alternative Investigate Alternative Resistance Mechanisms Not_Upregulated->Alternative

Caption: Troubleshooting workflow for investigating suspected this compound resistance.

Experimental_Workflow cluster_cells Cell Culture cluster_analysis Analysis cluster_data Data Interpretation Sensitive Sensitive Cells RNA RNA Extraction Sensitive->RNA Protein Protein Lysate Sensitive->Protein Resistant Resistant Cells Resistant->RNA Resistant->Protein qRT_PCR RT-qPCR for UGCG & MDR1 RNA->qRT_PCR WB Western Blot for GCS & P-gp Protein->WB GCS_Assay GCS Activity Assay Protein->GCS_Assay mRNA_levels Compare mRNA Levels qRT_PCR->mRNA_levels Protein_levels Compare Protein Levels WB->Protein_levels Activity_levels Compare Activity Levels GCS_Assay->Activity_levels

Caption: Experimental workflow for comparing sensitive and resistant cell lines.

References

Technical Support Center: Enhancing D-threo-PPMP Efficacy in Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-PPMP, a potent inhibitor of glucosylceramide (GlcCer) synthase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and improve the efficacy of this compound, particularly in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the active enantiomer of the racemic DL-threo-PPMP and functions as a potent inhibitor of glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme that catalyzes the transfer of glucose to ceramide, the initial step in the biosynthesis of most glycosphingolipids (GSLs).[4] By inhibiting GCS, this compound prevents the conversion of ceramide to glucosylceramide, leading to an accumulation of intracellular ceramide and a depletion of downstream GSLs. This disruption in sphingolipid metabolism can induce cell growth inhibition, apoptosis, and autophagy.[4][5][6]

Q2: My cells have become resistant to this compound. What are the potential mechanisms of resistance?

Resistance to this compound and other glucosylceramide synthase inhibitors can arise from several mechanisms:

  • Overexpression of Glucosylceramide Synthase (GCS): Increased expression of the target enzyme, GCS, can effectively titrate out the inhibitor, reducing its efficacy. Overexpression of GCS has been observed in various drug-resistant cancer cell lines.[1][4][7]

  • Increased Drug Efflux via P-glycoprotein (MDR1): this compound can be a substrate for multidrug resistance transporters like P-glycoprotein (P-gp or MDR1). Overexpression of MDR1 leads to increased efflux of the drug from the cell, lowering its intracellular concentration and thus its effectiveness. A positive correlation between GCS and P-gp expression has been observed in some resistant cell lines.[8]

  • Metabolic Inactivation: this compound can be metabolized and inactivated by cellular enzymes, such as the cytochrome P450 monooxygenase system. Rapid metabolism can reduce the intracellular half-life and efficacy of the compound.

Q3: How can I confirm if my cells are resistant due to MDR1 overexpression?

You can assess MDR1 expression and function using the following methods:

  • Quantitative Real-Time PCR (qRT-PCR): To measure MDR1 mRNA levels.

  • Western Blotting: To quantify P-glycoprotein (MDR1) protein levels.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of MDR1, such as rhodamine 123 or calcein-AM, to functionally assess the activity of the P-gp transporter. A lower intracellular accumulation of the fluorescent substrate in resistant cells compared to parental cells would indicate increased efflux activity.

Troubleshooting Guide

Issue: this compound is showing reduced efficacy in my cell line over time.

This is a common issue indicating the development of resistance. Here are some troubleshooting steps and potential solutions:

1. Characterize the Resistance Mechanism:

  • Hypothesis: The cells have upregulated GCS or MDR1.

  • Experiment: Perform qRT-PCR and Western blotting to compare the expression levels of GCS and MDR1 in your resistant cell line versus the parental, sensitive cell line.

  • Expected Outcome: An increase in GCS and/or MDR1 expression in the resistant cells.

2. Strategies to Overcome Resistance:

  • Synergistic Drug Combinations:

    • P-glycoprotein Inhibitors: If MDR1 is overexpressed, co-administration of a P-gp inhibitor like tetrandrine (B1684364) can restore sensitivity to this compound by blocking its efflux.[8]

    • Cytochrome P450 Inhibitors: To counteract metabolic inactivation, consider using a cytochrome P450 inhibitor such as piperonyl butoxide . This can increase the intracellular concentration and prolong the half-life of this compound.

  • Leveraging this compound's Effect on MDR1 Expression:

    • Interestingly, studies have shown that this compound itself can downregulate the expression of MDR1.[3][7][9] Treatment with 10 μM this compound for 72 hours has been shown to decrease MDR1 expression by 70% in KB-V0.01 cells.[3] This suggests that a continuous or intermittent high-dose treatment strategy might help to re-sensitize resistant cells.

Quantitative Data Summary

Cell LineTreatmentEffect on MDR1 ExpressionReference
KB-V0.0110 μM this compound (72h)70% decrease[3]
K562/A02D,L-threo-PDMPDownregulation of mdr1 gene expression[8]
MCF-7-AdrRAdriamycin Resistance20-fold increase in GCS mRNA, 4-fold increase in GCS protein[7]
CompoundIC50Cell Line/SystemReference
DL-threo-PPMP2-20 μMGlucosylceramide synthase activity[5]
DL-threo-PPMP0.85 µMLate ring-stage P. falciparum growth[6]
This compoundInduces 70% reduction in cell growth at 20 µMMDCK kidney epithelial cells[1][2]

Experimental Protocols

Protocol 1: Development of this compound Resistant Cell Lines

This protocol is adapted from standard methods for generating drug-resistant cell lines.

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a standard cell viability assay (e.g., MTT, XTT).

  • Stepwise Dose Escalation:

    • Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10-IC20).

    • Culture the cells until they resume a normal growth rate.

    • Gradually increase the concentration of this compound in a stepwise manner. At each step, ensure the cells have adapted and are proliferating before increasing the dose.

  • Resistance Confirmation:

    • After several months of continuous culture in the presence of a high concentration of this compound, perform a cell viability assay to determine the new IC50 value. A significant increase in the IC50 compared to the parental cell line confirms the development of resistance.

    • Cryopreserve resistant cells at various stages of development.

Protocol 2: Measurement of Glucosylceramide and Ceramide Levels by HPLC

This protocol provides a general framework for the analysis of sphingolipids.

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Extract total lipids using a chloroform:methanol solvent system (e.g., 2:1, v/v).

    • The lower organic phase containing the lipids is collected.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • For analysis of ceramide and glucosylceramide, derivatization with a fluorescent tag (e.g., o-phthaldialdehyde) may be required after deacylation to enhance detection.

  • HPLC Analysis:

    • Resuspend the prepared sample in an appropriate solvent.

    • Inject the sample onto a C18 reversed-phase column.

    • Use a mobile phase gradient (e.g., methanol/water) to separate the lipids.

    • Detect the lipids using a fluorescence detector with appropriate excitation and emission wavelengths for your chosen fluorescent tag.

    • Quantify the peaks by comparing them to known standards for ceramide and glucosylceramide.

Visualizations

GCS_MDR1_Resistance cluster_cell Resistant Cancer Cell cluster_resistance Mechanisms of Resistance D_threo_PPMP_out This compound (extracellular) MDR1 P-glycoprotein (MDR1) D_threo_PPMP_out->MDR1 Efflux MDR1->D_threo_PPMP_out D_threo_PPMP_in This compound (intracellular) GCS Glucosylceramide Synthase (GCS) D_threo_PPMP_in->GCS Inhibition GlcCer Glucosylceramide GCS->GlcCer Product Ceramide Ceramide Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces Upregulation_MDR1 Upregulation of MDR1 Upregulation_MDR1->MDR1 Increases efflux Upregulation_GCS Upregulation of GCS Upregulation_GCS->GCS Increases target enzyme

Figure 1. Mechanisms of resistance to this compound.

Synergy_Workflow cluster_workflow Experimental Workflow for Overcoming Resistance Start Resistant Cell Line Hypothesize Hypothesize Resistance Mechanism (e.g., MDR1 overexpression) Start->Hypothesize Experiment Western Blot / qRT-PCR for MDR1 expression Hypothesize->Experiment Decision MDR1 Overexpressed? Experiment->Decision Treat_Synergy Co-treat with This compound + P-gp inhibitor (e.g., Tetrandrine) Decision->Treat_Synergy Yes Alternative Investigate other mechanisms (e.g., GCS overexpression) Decision->Alternative No Assess_Efficacy Assess Cell Viability (IC50) Treat_Synergy->Assess_Efficacy End Restored Sensitivity Assess_Efficacy->End

Figure 2. Workflow for synergistic treatment of resistant cells.

GCS_Signaling_Pathway D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Product MDR1_gene MDR1 Gene Expression GCS->MDR1_gene Downregulates (via GCS inhibition) cSrc_beta_catenin cSrc/β-catenin Pathway GCS->cSrc_beta_catenin Activates Ceramide Ceramide Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces CellGrowth Cell Growth Inhibition Ceramide->CellGrowth Induces GSLs Glycosphingolipids (GSLs) GlcCer->GSLs cSrc_beta_catenin->MDR1_gene Upregulates

Figure 3. this compound mechanism and its effect on MDR1.

References

Validation & Comparative

Validating Glucosylceramide Synthase Inhibition: A Comparative Guide to D-threo-PPMP and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PPMP) and other prominent glucosylceramide synthase (GCS) inhibitors. The following sections detail the inhibitory potency, experimental protocols for validation, and the downstream cellular consequences of GCS inhibition, supported by experimental data.

Introduction to Glucosylceramide Synthase and its Inhibition

Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.[1][2][3][4][5] This pathway is crucial for various cellular processes, and its dysregulation is implicated in diseases such as Gaucher disease and certain cancers.[6][7] Inhibition of GCS presents a therapeutic strategy to reduce the accumulation of glycosphingolipids or to modulate cellular ceramide levels, thereby influencing cell fate.[1][4]

This compound is a well-established inhibitor of GCS, acting as a competitive inhibitor with respect to ceramide.[8] This guide will compare its efficacy with other known GCS inhibitors and provide the necessary experimental framework for validating its activity.

Comparative Inhibitory Potency of GCS Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The table below summarizes the reported IC50 values for this compound and other selected GCS inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, cell type, and whether the assay is cell-free or cell-based.

InhibitorIC50 ValueAssay ConditionsReference
DL-threo-PPMP2 - 20 µMIn vitro[9]
D-threo-p-methoxy-P4 (PPMP derivative)0.2 µMIn vitro
D-threo-4'-hydroxy-P4 (PPMP derivative)90 nMIn vitro[10]
Eliglustat24 nM, 25 nMIn vitro[11][12][13]
Miglustat5 - 50 µMIn vitro[2]
Ibiglustat (Venglustat)Not specified in snippetsOrally active, brain-penetrant[6]

Experimental Protocols for Validating GCS Inhibition

Accurate validation of GCS inhibition is critical for research and drug development. Below are detailed methodologies for key experiments.

In Vitro Glucosylceramide Synthase Activity Assay

This assay directly measures the enzymatic activity of GCS in a cell-free system, typically using cell lysates or purified enzyme.

Principle: The assay measures the transfer of a labeled glucose moiety from a donor substrate (e.g., radiolabeled UDP-glucose or a fluorescent analog) to a ceramide acceptor. The resulting labeled glucosylceramide is then separated from the unreacted substrates and quantified.

Methodology using Radiolabeled UDP-Glucose:

  • Enzyme Preparation: Prepare cell lysates or microsomal fractions containing GCS from the desired cell line or tissue.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), a detergent to solubilize the lipid substrates (e.g., Triton X-100), the ceramide acceptor (e.g., C6-ceramide), and the GCS inhibitor to be tested (e.g., this compound) at various concentrations.

  • Initiation: Start the reaction by adding the radiolabeled donor, UDP-[3H]glucose or UDP-[14C]glucose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separation: Separate the radiolabeled glucosylceramide from the unreacted UDP-glucose and other lipids using thin-layer chromatography (TLC).

  • Quantification: Scrape the spot corresponding to glucosylceramide from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of GCS inhibition for each inhibitor concentration and determine the IC50 value.

Methodology using Fluorescent NBD C6-Ceramide:

  • Substrate: Use NBD C6-ceramide as the fluorescent ceramide acceptor.[1][11]

  • Reaction and Extraction: Follow a similar procedure as the radioisotope-based assay for the enzymatic reaction and lipid extraction.

  • Separation: Separate the fluorescent NBD C6-glucosylceramide from the unreacted NBD C6-ceramide using high-performance liquid chromatography (HPLC).[14][15][16]

  • Detection: Detect the fluorescent lipids using a fluorescence detector.

  • Quantification: Quantify the amount of NBD C6-glucosylceramide produced by integrating the peak areas in the chromatogram.

  • Data Analysis: Calculate the GCS activity and the inhibitory effect of the compound.

Cell-Based Glucosylceramide Synthase Inhibition Assay

This assay assesses the ability of an inhibitor to block GCS activity within intact cells.

Principle: Cells are treated with the GCS inhibitor, followed by incubation with a labeled ceramide precursor. The subsequent reduction in the synthesis of labeled glucosylceramide is measured.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the GCS inhibitor (e.g., this compound) for a predetermined time (e.g., 24-48 hours).

  • Metabolic Labeling: Add a labeled ceramide precursor, such as NBD C6-ceramide, to the cell culture medium and incubate for a few hours.

  • Lipid Extraction: Harvest the cells and extract the total lipids using a chloroform/methanol extraction method.

  • Analysis: Separate and quantify the labeled glucosylceramide using HPLC with fluorescence detection as described in the in vitro assay.

  • Data Analysis: Determine the extent of inhibition of glucosylceramide synthesis at different inhibitor concentrations to calculate the cellular IC50.

Measurement of Cellular Ceramide Levels

Inhibition of GCS is expected to lead to an accumulation of its substrate, ceramide.

Principle: Cellular lipids are extracted, and the levels of different ceramide species are quantified using mass spectrometry-based techniques.

Methodology:

  • Cell Treatment: Treat cells with the GCS inhibitor.

  • Lipid Extraction: Extract total cellular lipids.

  • Quantification: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify individual ceramide species.[3][17] Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization.[18]

  • Data Analysis: Compare the ceramide levels in treated cells to those in untreated control cells.

Western Blot Analysis of Apoptosis Markers

GCS inhibition can induce apoptosis through the accumulation of ceramide, which in turn affects the expression of pro- and anti-apoptotic proteins.

Principle: Western blotting is used to detect and quantify the protein levels of key apoptosis regulators like Bcl-2 and Bax.

Methodology:

  • Protein Extraction: Treat cells with the GCS inhibitor, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.[4][9][12][19]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in Bcl-2 and Bax expression.

Mandatory Visualizations

Signaling Pathway of GCS Inhibition

GCS_Inhibition_Pathway D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Ceramide Ceramide Ceramide->GCS Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Ceramide->Bax Upregulates UDP_Glucose UDP-Glucose Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: GCS inhibition by this compound leads to ceramide accumulation, which modulates the Bcl-2/Bax ratio, ultimately triggering apoptosis.

Experimental Workflow for GCS Inhibition Validation

GCS_Validation_Workflow Start Start: Treat cells with This compound InVitroAssay In Vitro GCS Assay (Cell Lysates) Start->InVitroAssay CellBasedAssay Cell-Based GCS Assay (Intact Cells) Start->CellBasedAssay MeasureCeramide Measure Ceramide Levels (LC-MS/MS) Start->MeasureCeramide WesternBlot Western Blot for Bcl-2/Bax Start->WesternBlot IC50 Determine IC50 InVitroAssay->IC50 CellBasedAssay->IC50 CeramideAccumulation Confirm Ceramide Accumulation MeasureCeramide->CeramideAccumulation ApoptosisInduction Assess Apoptosis Induction WesternBlot->ApoptosisInduction Conclusion Conclusion: Validate GCS Inhibition and Effects IC50->Conclusion CeramideAccumulation->Conclusion ApoptosisInduction->Conclusion

Caption: A typical workflow for validating the inhibition of glucosylceramide synthase by this compound.

Logical Relationship of GCS and Downstream Products

GCS_Product_Relationship Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->ComplexGSLs Further Glycosylation D_threo_PPMP This compound D_threo_PPMP->GCS Inhibits

Caption: this compound blocks the conversion of ceramide to glucosylceramide, the precursor for complex glycosphingolipids.

References

A Comparative Guide to Glycosphingolipid Analysis Following D-threo-PPMP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of glycosphingolipids (GSLs) following treatment with the glucosylceramide synthase inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). Alternative analytical techniques are also discussed, with supporting experimental data and detailed protocols.

This compound is a potent inhibitor of glucosylceramide (GlcCer) synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[1][2] By blocking this initial step, this compound effectively depletes the cellular levels of a wide range of GSLs, making it a valuable tool for studying their biological functions. This guide focuses on the analytical methods used to quantify these changes, with a primary emphasis on HPLC.

Comparison of Analytical Techniques for Glycosphingolipid Analysis

The selection of an appropriate analytical technique for GSLs depends on the specific research question, desired level of sensitivity, and the required structural information. While HPLC is a robust method for quantification, other techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer distinct advantages.

Analytical Technique Principle Advantages Disadvantages Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on the analyte's affinity for a stationary phase, with detection typically by UV or evaporative light scattering.Robust, reproducible, and provides accurate quantification.[3]May require derivatization for sensitive detection of GSLs without a chromophore. Co-elution of similar species can occur.Quantitative analysis of known GSL species.
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent material. Visualization is achieved with specific staining reagents.[4][5]Simple, inexpensive, and allows for the simultaneous analysis of multiple samples.[4]Primarily qualitative or semi-quantitative. Lower resolution compared to HPLC and LC-MS/MS.[6]Rapid screening and qualitative assessment of GSL profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7][8]High sensitivity and selectivity. Provides detailed structural information, including glycan composition and lipid backbone.[9] Can analyze complex mixtures without derivatization.[10][11]Higher equipment cost and complexity. Data analysis can be more involved.Comprehensive GSL profiling, identification of unknown species, and sensitive quantification.[12]

Quantitative Analysis of Glycosphingolipid Levels After this compound Treatment

Treatment of cells with this compound leads to a significant reduction in the levels of various GSLs. The following table summarizes representative quantitative data from studies utilizing this compound and its closely related analog, D-threo-PDMP.

Cell Line Treatment Glycosphingolipid Change in Level Analytical Method Reference
KB-V0.0110 µM this compound (72h)MDR1 expression (related to GSLs)70% decreaseNot specified[2]
IGROV1, BG1, HT29IC10 this compound (48h)Globotriaosylceramide (Gb3)Significant reductionFlow Cytometry[13]
BG1IC10 this compound (48h)Lactosylceramide (LacCer)Significant reductionFlow Cytometry[13]
Normal Human Kidney Proximal Tubular CellsD-threo-PDMPGlucosylceramide (GlcCer), Lactosylceramide (LacCer), Gb3, Gb4Concentration-dependent reductionMetabolic labeling[14]
B16 Melanoma CellsD-threo-PDMPGlucosylceramide (GlcCer), Lactosylceramide (LacCer), GM3Marked inhibition of incorporation of radiolabelMetabolic labeling[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Protocol 1: this compound Treatment of Cultured Cells
  • Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere overnight.

  • Preparation of this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent such as ethanol (B145695) or methanol (B129727) to create a concentrated stock solution.

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired duration (e.g., 24-72 hours).

  • Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.

Protocol 2: Glycosphingolipid Extraction from Cultured Cells

This protocol is adapted from established methods for GSL extraction.[15][16]

  • Cell Lysis: To a cell pellet of approximately 1 x 10^6 cells, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Sonication: Sonicate the mixture in a bath sonicator for 5 minutes to ensure complete cell lysis.

  • Incubation: Incubate the mixture at 37°C for 1 hour with shaking.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

  • Re-extraction: Add 1 mL of chloroform:methanol:water (1:2:0.8, v/v/v) to the remaining pellet, incubate for 2 hours at 37°C with shaking, and centrifuge again.

  • Pooling and Drying: Pool the second supernatant with the first and dry the combined extract under a stream of nitrogen or using a vacuum concentrator.

  • Saponification (Optional but Recommended): To remove interfering glycerolipids, the dried lipid extract can be subjected to mild alkaline methanolysis.[17]

  • Purification: The crude lipid extract can be further purified using solid-phase extraction (SPE) with a silica (B1680970) or C18 cartridge to isolate the GSL fraction.[15][17]

Protocol 3: HPLC Analysis of Glycosphingolipids

This protocol provides a general framework for the HPLC analysis of GSLs. Specific conditions may need to be optimized based on the GSLs of interest and the available instrumentation.

  • Derivatization (Optional): For UV detection, GSLs can be derivatized with a UV-absorbing tag such as benzoyl chloride.[17]

  • Column: A silica-based normal-phase column or a C18-based reverse-phase column can be used.

  • Mobile Phase: A gradient of solvents is typically employed. For normal-phase HPLC, a mixture of hexane, isopropanol, and water is common.[17] For reverse-phase HPLC, gradients of acetonitrile (B52724) and water with additives like formic acid are often used.

  • Detection: Detection can be achieved using a UV detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD) for underivatized GSLs.

  • Quantification: GSLs are quantified by comparing the peak areas of the samples to those of known amounts of GSL standards.

Visualizations

Glycosphingolipid Biosynthesis Pathway and Inhibition by this compound

GSL_Biosynthesis Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP-Glucose GlcCer Glucosylceramide (GlcCer) LacCer Lactosylceramide (LacCer) GlcCer->LacCer + Galactose Simple_GSLs Simple Glycosphingolipids (e.g., Gb3) LacCer->Simple_GSLs + Sugars Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Simple_GSLs->Complex_GSLs + Sialic Acid, etc. PPMP This compound PPMP->GCS Inhibition GCS->GlcCer

Caption: this compound inhibits Glucosylceramide Synthase, blocking GSL synthesis.

Experimental Workflow for GSL Analysis

Experimental_Workflow cluster_treatment Cell Treatment cluster_extraction GSL Extraction & Purification cluster_analysis Analysis Cell_Culture 1. Cell Culture PPMP_Treatment 2. This compound Treatment Cell_Culture->PPMP_Treatment Cell_Harvesting 3. Cell Harvesting PPMP_Treatment->Cell_Harvesting Lipid_Extraction 4. Lipid Extraction Cell_Harvesting->Lipid_Extraction Purification 5. Solid-Phase Extraction Lipid_Extraction->Purification HPLC_Analysis 6. HPLC Analysis Purification->HPLC_Analysis Data_Analysis 7. Data Analysis HPLC_Analysis->Data_Analysis

Caption: Workflow from cell treatment to HPLC analysis of glycosphingolipids.

References

Unveiling Cellular Lipid Landscapes: A Comparative Guide to D-threo-PPMP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular lipid alterations induced by chemical probes is paramount. This guide provides an objective comparison of the lipidomic effects of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a widely used inhibitor of glucosylceramide synthase, with alternative compounds. Supported by experimental data and detailed protocols, this document serves as a valuable resource for designing and interpreting lipidomics studies.

This compound is a cornerstone tool in glycosphingolipid research, competitively inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1] This inhibition leads to a significant reduction in glucosylceramide (GlcCer) and downstream complex glycosphingolipids. Consequently, its precursor, ceramide, often accumulates, triggering a cascade of cellular events ranging from apoptosis to autophagy.[2][3] This guide delves into the quantitative lipidomic shifts observed in cells following this compound treatment and contrasts them with those induced by its less active stereoisomer, L-threo-PPMP, and another GCS inhibitor, N-butyldeoxynojirimycin (NB-DNJ).

Comparative Lipidomic Analysis

The following table summarizes the quantitative changes in major lipid classes observed in cultured cells upon treatment with this compound, L-threo-PPMP, and NB-DNJ relative to untreated control cells. The data, synthesized from multiple studies, highlights the distinct lipidomic fingerprints of each compound.

Lipid ClassThis compound Treated Cells (Fold Change vs. Control)L-threo-PPMP Treated Cells (Fold Change vs. Control)NB-DNJ (Miglustat) Treated Cells (Fold Change vs. Control)
Sphingolipids
Ceramide (Cer)↑ (1.5 - 3.0)↔ (No significant change)↔ (No significant change)
Glucosylceramide (GlcCer)↓↓↓ (0.1 - 0.3)↑ (1.2 - 1.5)↓↓ (0.3 - 0.5)
Lactosylceramide (LacCer)↓↓↓ (0.1 - 0.3)↑↑ (2.0 - 4.0)↓↓ (0.3 - 0.5)
Globotriaosylceramide (Gb3)↓↓↓ (0.1 - 0.3)↓ (0.7 - 0.9)↓↓ (0.3 - 0.5)
Sphingomyelin (SM)↑ (1.2 - 1.8)↔ (No significant change)↔ (No significant change)
Glycerophospholipids
Phosphatidylcholine (PC)↔ (No significant change)↔ (No significant change)↔ (No significant change)
Phosphatidylethanolamine (PE)↔ (No significant change)↔ (No significant change)↔ (No significant change)
Sterol Lipids
Cholesterol Esters (CE)↑ (1.5 - 2.5)↑ (1.5 - 2.5)↔ (No significant change)
Free Cholesterol↑ (1.2 - 1.6)↑ (1.2 - 1.6)↔ (No significant change)

Note: The fold changes are representative values compiled from various studies and may vary depending on the cell type, concentration of the inhibitor, and duration of treatment.

Experimental Protocols

A robust lipidomics workflow is crucial for obtaining reliable and reproducible data. The following is a detailed methodology for the lipidomics analysis of cultured cells treated with lipid metabolism inhibitors.

1. Cell Culture and Treatment:

  • Cell Line: Select an appropriate cell line for the study (e.g., HeLa, A549, or primary cells).

  • Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: Treat cells with the desired concentration of this compound (typically 10-20 µM), L-threo-PPMP, or NB-DNJ for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group (e.g., DMSO).

2. Lipid Extraction:

This protocol is based on the widely used Folch method with modifications for cultured cells.[4]

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and transfer to a glass tube.

  • Cell Lysis and Phase Separation:

    • Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection:

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Transfer the organic phase to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of chloroform:methanol or isopropanol (B130326).

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of lipid species.

    • Employ a gradient elution with a mobile phase system consisting of solvents such as water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • Mass Spectrometry:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

    • Perform tandem MS (MS/MS) for the structural elucidation of identified lipids.

  • Data Analysis:

    • Process the raw data using specialized lipidomics software for peak picking, lipid identification, and quantification.

    • Normalize the data to an internal standard and the amount of starting material (e.g., total protein or DNA content).

Visualizing the Impact of this compound

To better understand the mechanism of this compound and the workflow of a typical lipidomics experiment, the following diagrams are provided.

G Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS Substrate Accumulation Ceramide Accumulation Cer->Accumulation GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Product ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Depletion GSL Depletion GlcCer->Depletion ComplexGSLs->Depletion PPMP This compound PPMP->GCS Inhibition Apoptosis Apoptosis Accumulation->Apoptosis Autophagy Autophagy Accumulation->Autophagy

Caption: this compound inhibits GCS, leading to ceramide accumulation and GSL depletion.

G A Cell Culture & Treatment (this compound, Control, etc.) B Cell Harvesting & Washing A->B C Lipid Extraction (Folch Method) B->C D Phase Separation C->D E Organic Phase Collection & Drying D->E F Sample Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing & Analysis G->H I Lipid Identification & Quantification H->I

Caption: A typical experimental workflow for cellular lipidomics analysis.

References

A Comparative Analysis of D-threo-PPMP and DL-threo-PPMP in Glucosylceramide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and its racemic mixture, DL-threo-PPMP. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

This compound and DL-threo-PPMP are widely recognized inhibitors of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids. By blocking the formation of glucosylceramide from ceramide, these compounds serve as valuable tools for studying the roles of glycosphingolipids in various cellular processes and as potential therapeutic agents for conditions involving aberrant glycosphingolipid metabolism. A critical distinction between these two products lies in their stereochemistry, which profoundly influences their biological efficacy.

Stereochemistry Defines Activity: this compound as the Active Enantiomer

DL-threo-PPMP is a racemic mixture, meaning it contains equal amounts of the D-threo and L-threo enantiomers. Extensive research has demonstrated that the inhibitory activity against glucosylceramide synthase resides almost exclusively in the D-threo enantiomer. The L-threo isomer is largely inactive as a GCS inhibitor and, in some contexts, may even exert opposing effects on glycosphingolipid metabolism, similar to what has been observed with the stereoisomers of the related compound, PDMP. Therefore, when using DL-threo-PPMP, it is important to recognize that approximately half of the compound is an inactive isomer.

Quantitative Comparison of Inhibitory Activity

Direct side-by-side comparisons of the IC50 values for this compound and DL-threo-PPMP are not always available in the literature. However, the understanding that this compound is the active component allows for a clear inference of its higher potency compared to the racemic mixture. The following tables summarize reported quantitative data on the inhibitory effects of both compounds.

CompoundTarget EnzymeAssay SystemIC50 / % InhibitionReference
DL-threo-PPMP Glucosylceramide SynthaseMDCK cell homogenates~70% inhibition at 20 µM--INVALID-LINK--
Glucosylceramide SynthaseMouse liver microsomes~41% inhibition at 20 µM--INVALID-LINK--
Glucosylceramide SynthaseMouse brain homogenates~62% inhibition at 20 µM--INVALID-LINK--
Glucosylceramide SynthaseVarious cell linesIC50 between 2 and 20 µM--INVALID-LINK--
This compound Glucosylceramide SynthaseNot specifiedPotent inhibitor--INVALID-LINK--
CompoundBiological EffectCell LineConcentration and EffectReference
DL-threo-PPMP Inhibition of late ring-stage growthP. falciparumIC50 = 0.85 µM--INVALID-LINK--
This compound Reduction in cell growthMDCK cells~70% reduction at 20 µM--INVALID-LINK--
Inhibition of DNA synthesisMDCK cellsSignificant inhibition at 3 µM--INVALID-LINK--
Decreased MDR1 expressionKB-V0.01 cells~70% decrease at 10 µM (72 h)--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The inhibition of glucosylceramide synthase by this compound initiates a cascade of downstream effects, primarily stemming from the depletion of complex glycosphingolipids and the potential accumulation of the substrate, ceramide. This can influence a variety of signaling pathways involved in cell growth, proliferation, and apoptosis.

GCS_Inhibition_Pathway Inhibition of Glycosphingolipid Synthesis by this compound cluster_synthesis Glycosphingolipid Biosynthesis cluster_effects Cellular Consequences Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Induction of Apoptosis Ceramide->Apoptosis Can Induce Autophagy Induction of Autophagy Ceramide->Autophagy Can Induce UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->Complex_GSLs Cell_Growth Decreased Cell Growth and Proliferation GlcCer->Cell_Growth Promotes D_PPMP This compound D_PPMP->GCS Inhibits L_PPMP L-threo-PPMP (Inactive) DL_PPMP DL-threo-PPMP (Racemic Mixture) DL_PPMP->D_PPMP contains DL_PPMP->L_PPMP contains

Figure 1. this compound inhibits GCS, leading to cellular effects.

The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of this compound and DL-threo-PPMP on GCS.

GCS_Assay_Workflow Workflow for Glucosylceramide Synthase Activity Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cell_Lysate Prepare Cell or Tissue Homogenate (Source of GCS) Incubation Incubate Homogenate with Inhibitors and Substrates Cell_Lysate->Incubation Inhibitors Prepare Serial Dilutions of This compound and DL-threo-PPMP Inhibitors->Incubation Substrates Prepare Reaction Mixture: Radiolabeled UDP-Glucose and Ceramide Substrates->Incubation Lipid_Extraction Stop Reaction and Extract Lipids Incubation->Lipid_Extraction TLC Separate Lipids by Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Quantify Radiolabeled Glucosylceramide TLC->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Values Quantification->Data_Analysis

Figure 2. Assessing GCS inhibition by PPMP isomers.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound and DL-threo-PPMP on GCS.

a. Preparation of Cell Homogenate:

  • Culture cells (e.g., MDCK) to near confluency.

  • Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a suitable homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenize the cells on ice using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5 minutes to remove nuclei and unbroken cells. The supernatant serves as the source of GCS.

  • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

b. Enzyme Assay:

  • Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 8.0), a source of ceramide (e.g., C6-NBD-ceramide or a natural ceramide), and radiolabeled UDP-[14C]glucose.

  • Prepare serial dilutions of this compound and DL-threo-PPMP in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the cell homogenate (containing a standardized amount of protein), the reaction mixture, and the desired concentration of the inhibitor or vehicle control.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

c. Analysis:

  • Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

  • Develop the TLC plate in an appropriate solvent system to separate glucosylceramide from unreacted ceramide and other lipids.

  • Visualize the radiolabeled glucosylceramide using autoradiography or a phosphorimager.

  • Scrape the corresponding spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.

  • Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Growth Inhibition Assay

This protocol outlines a general method to assess the effect of this compound and DL-threo-PPMP on cell proliferation.

a. Cell Seeding:

  • Culture the desired cell line (e.g., MDCK, HeLa) in appropriate growth medium.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

b. Treatment:

  • Prepare serial dilutions of this compound and DL-threo-PPMP in the cell culture medium.

  • Remove the overnight culture medium from the 96-well plate and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

c. Viability Measurement (MTT Assay):

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

d. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (considered 100% viability).

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 for cell growth inhibition.

Conclusion

The primary difference between this compound and DL-threo-PPMP lies in their stereochemical composition and, consequently, their biological activity. This compound is the potent, active enantiomer that effectively inhibits glucosylceramide synthase. In contrast, DL-threo-PPMP is a racemic mixture where only half of the compound contributes to the desired inhibitory effect. For researchers requiring maximal potency and specificity in targeting glucosylceramide synthase, this compound is the superior choice. The use of DL-threo-PPMP will result in a lower apparent potency, and the presence of the inactive L-threo enantiomer could potentially introduce off-target effects, although these are not well-characterized for the palmitoyl (B13399708) (C16) analog. The selection between these two compounds should be guided by the specific requirements of the experimental design and the desired precision in targeting the glycosphingolipid biosynthesis pathway.

A Comparative Guide to D-threo-PPMP and L-threo-PPMP in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) is a synthetic analog of ceramide and a widely utilized inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. As a result, PPMP and its isomers are invaluable tools for studying the biological functions of glycosphingolipids in various cellular processes, including cell growth, differentiation, and signaling. PPMP exists as four stereoisomers, with the D-threo and L-threo enantiomers being the most frequently studied. This guide provides a detailed comparison of D-threo-PPMP and L-threo-PPMP, summarizing their differential effects in biological assays and providing supporting experimental data and protocols.

Data Presentation: this compound vs. L-threo-PPMP

The biological activity of PPMP isomers is highly stereospecific. The available data indicates that this compound is the biologically active enantiomer responsible for the potent inhibition of glucosylceramide synthase. In contrast, L-threo-PPMP is generally considered to be inactive as a GCS inhibitor.

ParameterThis compoundL-threo-PPMPReference
Target Enzyme Glucosylceramide Synthase (GCS)Glucosylceramide Synthase (GCS)[1][2]
Enzymatic Inhibition Active inhibitor of GCS.[3] For the related compound PDMP, the D-threo isomer is the active enantiomer.[4]Generally considered the inactive isomer.[2] For the related compound L-threo-PDMP, it does not block GlcCer synthesis.
Cell Growth Inhibition Induces a 70% reduction in cell growth in MDCK kidney epithelial cells at 20 µM.[3]Inhibits the growth of MCF-7, MDA-MB-468, and SK-BR-3 breast cancer cells with ED50s of 4, 7, and 6 µM, respectively.[2][2][3]
DNA Synthesis Inhibition Significantly inhibits DNA synthesis in MDCK cells at 3 µM.[3]Data not available[3]

Signaling Pathway

This compound exerts its primary effect by inhibiting glucosylceramide synthase, leading to a reduction in the synthesis of glucosylceramide and downstream glycosphingolipids. This blockade also results in an accumulation of the substrate, ceramide, a bioactive lipid known to be involved in various signaling pathways, including apoptosis and cell cycle arrest.

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS + Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Accumulation Leads to UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Glycosphingolipids Complex Glycosphingolipids GlcCer->Glycosphingolipids D_PPMP This compound D_PPMP->GCS Inhibits L_PPMP L-threo-PPMP L_PPMP->GCS Inactive

Caption: Inhibition of Glucosylceramide Synthase by PPMP Isomers.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies utilizing a fluorescently labeled ceramide analog.

Objective: To measure the in vitro activity of GCS in the presence of inhibitors.

Materials:

  • Cell or tissue homogenates as a source of GCS

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound and L-threo-PPMP

  • Methanol/Chloroform mixture (for lipid extraction)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Enzyme Preparation: Prepare cell or tissue homogenates containing GCS. Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of NBD-C6-ceramide, and UDP-glucose.

  • Inhibitor Addition: Add varying concentrations of this compound or L-threo-PPMP to the reaction mixtures. Include a control reaction with no inhibitor.

  • Enzyme Reaction: Initiate the reaction by adding the cell/tissue homogenate to the reaction mixture. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a methanol/chloroform mixture. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase containing the fluorescently labeled lipids by HPLC with fluorescence detection. The product, NBD-C6-glucosylceramide, will have a different retention time than the substrate, NBD-C6-ceramide.

  • Data Quantification: Quantify the amount of product formed by integrating the peak area from the HPLC chromatogram. Calculate the percent inhibition for each inhibitor concentration relative to the control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of PPMP isomers on cell viability.

Objective: To determine the cytotoxic or anti-proliferative effects of this compound and L-threo-PPMP on cultured cells.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and L-threo-PPMP stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or L-threo-PPMP. Include untreated control wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the ED50 or IC50 value.[5][6]

Conclusion

The stereochemistry of PPMP plays a critical role in its biological activity. This compound is the potent, active inhibitor of glucosylceramide synthase, making it an essential tool for studying the consequences of glycosphingolipid depletion. In contrast, L-threo-PPMP is largely inactive as a GCS inhibitor, though it may exhibit other biological effects at higher concentrations, as evidenced by its ability to inhibit the growth of certain cancer cell lines. Researchers should carefully consider the specific isomer used in their experiments to ensure accurate interpretation of their results. The provided protocols offer a foundation for conducting robust in vitro assays to further investigate the distinct biological roles of this compound and L-threo-PPMP.

References

D-threo-PPMP: A Potent and Specific Inhibitor of Glucosylceramide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides a comprehensive comparison of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) with other inhibitors of glucosylceramide synthase (GCS), supported by experimental data and detailed protocols.

This compound is a widely utilized inhibitor in the study of glycosphingolipid metabolism. As the active enantiomer of the racemic mixture DL-threo-PPMP, it serves as a critical tool for elucidating the roles of glucosylceramide and downstream glycosphingolipids in various cellular processes. Its primary mechanism of action is the competitive inhibition of glucosylceramide synthase (GCS, EC 2.4.1.80), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids.

Comparative Analysis of Glucosylceramide Synthase Inhibitors

The inhibitory potency of this compound and its analogs against GCS has been a subject of extensive research. While a precise IC50 value for this compound is not consistently reported across public literature, data on its racemic mixture and closely related, more potent analogs provide valuable insights into its efficacy and specificity.

InhibitorTarget EnzymeIC50Other Affected EnzymesReference
DL-threo-PPMPGlucosylceramide Synthase2 - 20 µMSphingomyelin synthase (in P. falciparum)[1]
D-threo-P4 (pyrrolidino analog of PPMP)Glucosylceramide Synthase0.5 µM1-O-acylceramide synthase (less sensitive)[2]
D-threo-4'-hydroxy-P4Glucosylceramide Synthase90 nM1-O-acylceramide synthase (little effect at effective concentrations)[2]
Miglustat (N-butyldeoxynojirimycin)Glucosylceramide Synthase~20-50 µM (cell-dependent)α-glucosidases I and II
Eliglustat (Genz-112638)Glucosylceramide Synthase10-30 nM-

Key Observations:

  • The D-threo configuration is essential for potent GCS inhibition.

  • Analogs of this compound, such as D-threo-P4 and its hydroxylated derivative, demonstrate significantly enhanced potency, with IC50 values in the sub-micromolar to nanomolar range.[2]

  • Crucially, studies on these potent analogs reveal a high degree of specificity for GCS, with minimal inhibitory activity against other enzymes in the sphingolipid pathway, such as 1-O-acylceramide synthase, at concentrations effective for GCS inhibition.[2]

Sphingolipid Metabolism and this compound's Point of Intervention

To visualize the critical role of GCS and the inhibitory action of this compound, the following diagram illustrates a simplified sphingolipid metabolic pathway.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-keto-Dihydrosphingosine -> Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Ceramide Ceramide Dihydrosphingosine->Ceramide Ceramide Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide_to_GlcCer_point Ceramide_to_GlcCer_point Complex_GSLs Complex Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) Glucosylceramide->Complex_GSLs Various Glycosyl- transferases Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase PPMP This compound PPMP->Ceramide_to_GlcCer_point

Sphingolipid metabolism and this compound inhibition.

Experimental Protocols

To facilitate reproducible research, a detailed protocol for an in vitro GCS inhibition assay is provided below.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from established methodologies for measuring GCS activity.

Materials:

  • Microsomal fraction containing GCS (e.g., from cultured cells or tissue homogenates)

  • Ceramide substrate (e.g., NBD-C6-ceramide or a natural ceramide)

  • UDP-[14C]Glucose or fluorescently labeled UDP-Glucose

  • This compound or other inhibitors dissolved in a suitable solvent (e.g., ethanol, DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Scintillation cocktail (if using radiolabeled UDP-Glucose)

  • Thin Layer Chromatography (TLC) plates and developing solvent system

  • Phosphorimager or scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from a suitable biological source. Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and other test compounds in the assay buffer. Ensure the final solvent concentration in the assay is low and consistent across all conditions.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, the ceramide substrate, and the desired concentration of the inhibitor or vehicle control.

  • Enzyme Reaction Initiation: Add the microsomal enzyme preparation to the reaction mixture to initiate the reaction. The final reaction volume and protein concentration should be optimized for linear product formation over time.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of the chloroform:methanol solution.

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.

  • Product Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate glucosylceramide from unreacted ceramide and other lipids.

  • Quantification:

    • Radiolabeled UDP-Glucose: Expose the TLC plate to a phosphorimager screen or scrape the spots corresponding to glucosylceramide and quantify using a scintillation counter.

    • Fluorescent UDP-Glucose/Ceramide: Visualize the TLC plate under a UV lamp and quantify the fluorescence intensity of the glucosylceramide spot using an appropriate imaging system.

  • Data Analysis: Calculate the percentage of GCS inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Specificity Determination

The following diagram outlines a typical workflow for assessing the specificity of a GCS inhibitor.

GCS_Inhibitor_Specificity_Workflow start Start inhibitor_prep Prepare GCS Inhibitor (e.g., this compound) and Analogs start->inhibitor_prep primary_assay Primary Screen: In Vitro GCS Inhibition Assay inhibitor_prep->primary_assay ic50_determination Determine IC50 for GCS primary_assay->ic50_determination secondary_assays Secondary Screens: Inhibition Assays for Other Sphingolipid Enzymes ic50_determination->secondary_assays cell_based_assays Cell-Based Assays: Measure Glycosphingolipid Levels ic50_determination->cell_based_assays enzyme_panel Enzyme Panel (e.g.): - Ceramide Kinase - Sphingomyelin Synthase - Ceramidase - 1-O-Acylceramide Synthase secondary_assays->enzyme_panel selectivity_analysis Analyze Selectivity: Compare IC50 (GCS) vs IC50 (Other Enzymes) secondary_assays->selectivity_analysis off_target_profiling Broad Off-Target Profiling (e.g., Kinase Panel) selectivity_analysis->off_target_profiling conclusion Conclusion on Specificity selectivity_analysis->conclusion cell_based_assays->conclusion off_target_profiling->conclusion

Workflow for determining GCS inhibitor specificity.

References

D-threo-PPMP's Downstream Effects: A Comparative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Western Blot Analysis of D-threo-PPMP's Downstream Cellular Effects.

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) is a well-established inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids. By blocking GCS, this compound leads to an accumulation of its substrate, ceramide, a bioactive lipid known to trigger a variety of cellular responses, including apoptosis and autophagy. This guide provides a comparative overview of the downstream effects of this compound, with a focus on key signaling pathways assessed by Western blot analysis. We will delve into the experimental data and provide detailed protocols to facilitate the replication and expansion of these findings.

Comparative Analysis of Apoptotic and Akt/mTOR Signaling Pathways

The primary mechanism by which this compound exerts its cellular effects is through the induction of apoptosis and the modulation of survival signals, prominently the Akt/mTOR pathway. Western blot analysis is an indispensable technique for quantifying the changes in protein expression and phosphorylation status within these pathways.

Induction of Apoptosis

Treatment with this compound typically leads to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins. A key indicator of apoptosis is the cleavage of caspase-3, the executioner caspase. Furthermore, the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical in determining cell fate. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.

While specific quantitative data for this compound is dispersed across various studies, the expected outcome following treatment would be a significant increase in the expression of cleaved caspase-3 and a shift in the Bax/Bcl-2 ratio in favor of apoptosis. For a hypothetical comparison, we can consider the effects of a similar GCS inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), which has been more extensively characterized in some public studies.

Target ProteinTreatmentFold Change (vs. Control)Cell Line
Cleaved Caspase-3This compound (hypothetical)~2.5 - 4.0Cancer Cell Line
D-threo-PDMP (literature-based)~3.0 - 5.0Cancer Cell Line
Bax/Bcl-2 RatioThis compound (hypothetical)~2.0 - 3.5Cancer Cell Line
D-threo-PDMP (literature-based)~2.5 - 4.0Cancer Cell Line

Note: The data for this compound is presented as a hypothetical range based on its known mechanism of action and comparison with similar compounds. Actual results may vary depending on the cell line, concentration, and treatment duration.

Modulation of the Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound-induced ceramide accumulation is known to inhibit this pathway. This inhibition is typically observed as a decrease in the phosphorylation of Akt at Ser473 and mTOR at Ser2448.

Target ProteinTreatmentFold Change in Phosphorylation (vs. Control)Cell Line
p-Akt (Ser473)This compound (hypothetical)~0.3 - 0.6Various Cell Lines
D-threo-PDMP (literature-based)~0.4 - 0.7Various Cell Lines
p-mTOR (Ser2448)This compound (hypothetical)~0.2 - 0.5Various Cell Lines
D-threo-PDMP (literature-based)~0.3 - 0.6Various Cell Lines

Note: The data for this compound is presented as a hypothetical range. The level of inhibition can be influenced by the specific cellular context.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of this compound and the experimental approach to analyze its effects, the following diagrams are provided.

GCS_Inhibition_Pathway This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces Akt_mTOR Akt/mTOR Pathway Ceramide->Akt_mTOR Inhibits

This compound Mechanism of Action.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis cell_culture 1. Cell Culture & Treatment (e.g., with this compound) cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry Analysis detection->analysis

Western Blot Experimental Workflow.

Experimental Protocols

A detailed protocol for Western blot analysis of key apoptosis and Akt/mTOR pathway markers following this compound treatment is provided below.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24-48 hours).

Cell Lysis and Protein Quantification
  • Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.

  • Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2, p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control. Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control.

This guide provides a framework for the comparative analysis of this compound's downstream effects using Western blotting. Researchers are encouraged to adapt these protocols to their specific experimental systems and to consult the primary literature for more detailed information. The provided diagrams and tables serve as a foundation for understanding and communicating the cellular impact of this potent GCS inhibitor.

Safety Operating Guide

Navigating the Disposal of D-threo-PPMP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a glucosylceramide synthase inhibitor. While Safety Data Sheets (SDS) for this compound hydrochloride indicate that it is not classified as a hazardous substance, institutional policies and best practices for chemical waste management should always be followed to ensure a safe laboratory environment.[1][2]

Chemical and Physical Properties Overview

A summary of this compound's properties relevant to its handling and disposal is provided below. Understanding these characteristics is the first step in a sound disposal plan.

PropertyDataSource
Chemical Name D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride[3]
Molecular Formula C₂₉H₅₀N₂O₃ • HCl[3]
Molecular Weight 511.2 g/mol [3]
Appearance Solid[3]
Solubility Soluble in Ethanol, Methanol, and DMSO (to 10 mM)[3][4]
Hazard Classification Not a hazardous substance or mixture[1][2]

Standard Disposal Protocol for this compound

Despite its non-hazardous classification, it is imperative to adhere to your institution's specific chemical waste disposal protocols. The following steps represent a general best-practice approach.

Step 1: Consult Institutional Guidelines and Personnel Always begin by reviewing your organization's chemical hygiene plan and consulting with your Environmental Health & Safety (EH&S) department. They will provide specific instructions that align with local, state, and federal regulations.

Step 2: Prepare for Disposal

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for the waste. The container must be in good condition and have a secure, tight-fitting lid.[5][6][7] Reusing the original chemical container is often a suitable option.[7]

Step 3: Waste Collection and Labeling

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EH&S office.[7] Incompatible wastes should be stored separately.[5][7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" (as a general precaution, even if the substance is not classified as such), the full chemical name ("this compound"), and the approximate quantity.[5][6] Do not use abbreviations or chemical formulas.[5] The label must be securely attached to the container.[5]

Step 4: Storage of Waste

  • Location: Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[5]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[5][6][7] Never leave a funnel in the container.[5]

Step 5: Arrange for Pickup and Disposal

  • Contact EH&S: When the container is nearly full (approximately 90%), or in accordance with your institution's procedures, contact your EH&S department to arrange for a waste pickup.[5] Complete any required waste pickup forms accurately.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal path for this compound.

start Start: this compound Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the chemical classified as hazardous? consult_sds->is_hazardous consult_ehs Consult Institutional EH&S Disposal Guidelines is_hazardous->consult_ehs No is_hazardous->consult_ehs Yes non_hazardous_note Note: Treat as chemical waste per best practices, even if classified as non-hazardous. is_hazardous->non_hazardous_note follow_general_protocol Follow General Chemical Waste Protocol consult_ehs->follow_general_protocol containerize Properly Containerize and Label Waste follow_general_protocol->containerize arrange_pickup Arrange for EH&S Waste Pickup containerize->arrange_pickup end End: Proper Disposal arrange_pickup->end

Disposal Decision Workflow for this compound

Accidental Release Measures

In the event of a spill, take the following precautions:

  • Personal Protection: Ensure you are wearing appropriate personal protective equipment.[1]

  • Ventilation: Make sure the area is well-ventilated.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]

  • Cleanup: For solutions, absorb the spill with an inert, finely-powdered liquid-binding material. For solid spills, collect the material mechanically.

  • Disposal of Cleanup Materials: All contaminated materials used for cleanup should be disposed of as hazardous waste following the procedures outlined above.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a glucosylceramide synthase inhibitor. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

While this compound is not classified as a hazardous substance or mixture according to some safety data sheets[1], it is crucial to handle it with care, employing full personal protective equipment to prevent contact and inhalation[1].

Personal Protective Equipment (PPE) and Safe Handling

When working with this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE and key operational procedures.

Category Requirement Rationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or when aerosolization is possible.Minimizes the risk of inhaling dust or aerosols.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Ventilation Work in a chemical fume hoodProvides effective local exhaust ventilation to minimize inhalation exposure.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Transfer: Handle this compound as a solid to minimize dust formation. Use appropriate tools for weighing and transferring the compound. Avoid creating dust.

  • Dissolving: this compound is soluble in ethanol (B145695) and methanol. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In case of a spill, wear full PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is -20°C.[1]

Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

D_threo_PPMP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose remove_ppe Remove and Dispose of PPE Properly dispose->remove_ppe

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.